Ciraparantag
説明
特性
IUPAC Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUUSCYRPOMSO-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045783 | |
| Record name | Ciraparantag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438492-26-2 | |
| Record name | Ciraparantag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438492-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciraparantag [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438492262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciraparantag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciraparantag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAPARANTAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2R67KV65Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Ciraparantag: Molecular Design, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciraparantag (aripazine, formerly PER977) is a novel, broad-spectrum anticoagulant reversal agent currently under clinical investigation. It is a small, synthetic, cationic molecule meticulously designed to bind directly to and neutralize a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparins (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors. This technical guide provides a comprehensive overview of the molecular design principles, a detailed account of its chemical synthesis, a summary of its pharmacokinetic and pharmacodynamic properties, and detailed protocols for key experimental assays used in its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and thrombosis management.
Molecular Design and Rationale
The molecular design of this compound is rooted in the fundamental principles of non-covalent molecular recognition, specifically targeting the physicochemical properties of heparin and heparin-like anticoagulants. The core concept was to create a synthetic, water-soluble, cationic molecule that could form strong, non-covalent bonds with the anionic sites present on heparin and LMWH.
This compound's structure consists of two L-arginine units connected by a piperazine-containing linker chain. The guanidinium groups of the arginine residues are positively charged at physiological pH, providing the cationic nature essential for binding to the negatively charged sulfate and carboxylate groups of heparins through charge-charge interactions and hydrogen bonding.
serendipitously, energy minimization modeling predicted that this molecular architecture would also facilitate binding to various DOACs, including dabigatran, apixaban, edoxaban, and rivaroxaban. This broad-spectrum activity is a key design feature, positioning this compound as a potential "universal" reversal agent. The molecule has a molecular weight of approximately 512 Da.
Chemical Synthesis
The chemical synthesis of this compound, N1,N1'-[piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide, is based on established peptide coupling methodologies. While a detailed, step-by-step protocol from a primary manufacturing source is proprietary, the general synthetic scheme can be outlined based on publicly available information, including patent literature.
Key Starting Materials:
-
Protected L-arginine: The amino acid L-arginine with appropriate protecting groups for the alpha-amino and guanidinium functionalities to prevent side reactions. A common protecting group for the guanidinium group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the alpha-amino group is often protected with a tert-butyloxycarbonyl (Boc) group.
-
1,4-bis(3-aminopropyl)piperazine: A commercially available diamine linker.
General Synthetic Steps:
-
Activation of Protected L-arginine: The carboxylic acid of the protected L-arginine is activated to facilitate amide bond formation. This is typically achieved using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or other modern coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
-
Coupling Reaction: The activated protected L-arginine is then reacted with 1,4-bis(3-aminopropyl)piperazine in a suitable aprotic solvent (e.g., dimethylformamide - DMF or dichloromethane - DCM). The stoichiometry is controlled to ensure the coupling of two molecules of the protected L-arginine to the diamine linker.
-
Deprotection: Following the coupling reaction, the protecting groups on the arginine residues are removed. The specific deprotection conditions depend on the protecting groups used. For example, Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA in DCM), while Pbf groups are also cleaved by strong acids.
-
Purification: The final product, this compound, is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC). The purity and identity of the compound are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
This compound functions as a direct reversal agent by binding to anticoagulant molecules, thereby preventing them from interacting with their respective targets in the coagulation cascade. This mechanism is distinct from pro-coagulant agents as it does not directly activate clotting factors.
dot
Caption: Mechanism of action of this compound in the coagulation cascade.
The binding of this compound to anticoagulants is mediated by non-covalent interactions, including hydrogen bonds and charge-charge interactions. This binding sequesters the anticoagulant molecules, making them unavailable to inhibit their targets (Factor Xa and thrombin). Consequently, the endogenous activity of these coagulation factors is restored, allowing for the normal progression of the coagulation cascade and clot formation.
Quantitative Data
Pharmacokinetic Properties
Pharmacokinetic studies in healthy volunteers have demonstrated that this compound exhibits a predictable and dose-proportional profile. Following intravenous administration, it is rapidly distributed and eliminated.
| Parameter | 5 mg Dose | 15 mg Dose | 300 mg Dose | Reference |
| Cmax (ng/mL) | 173 | - | 10,570 | |
| AUC0-24 (ng·h/mL) | - | 151 | ~3800 | |
| Tmax (minutes) | 5 - 9 | 5 - 9 | 5 - 9 | |
| Half-life (t1/2, minutes) | 12 - 19 | 12 - 19 | 12 - 19 |
Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach maximum plasma concentration.
This compound is primarily metabolized by serum peptidases into two inactive metabolites and is almost entirely recovered in the urine.
Anticoagulant Reversal
Preclinical Data:
In animal models of bleeding, a single intravenous dose of this compound significantly reduced blood loss induced by various anticoagulants.
| Anticoagulant | Animal Model | This compound Dose | Outcome | Reference |
| Edoxaban | Rat tail transection | 5 and 10 mg/kg | Reduced blood loss to baseline | |
| Dabigatran | Rat tail transection | 31.25 mg/kg | Reduced blood loss to baseline | |
| Enoxaparin | Rat tail transection | 30 mg/kg | Fully reversed anticoagulant activity |
Clinical Data:
In clinical trials with healthy volunteers, this compound demonstrated a dose-dependent reversal of the anticoagulant effects of DOACs. The primary measure of efficacy was the whole blood clotting time (WBCT).
| Anticoagulant | This compound Dose | Outcome | Reference |
| Edoxaban (60 mg) | 100 - 300 mg | WBCT reduced to within 10% of baseline within 10 minutes | |
| Apixaban (10 mg BID) | 60 and 120 mg | Rapid and sustained reversal of anticoagulation | |
| Rivaroxaban (20 mg QD) | 180 mg | Rapid and sustained reversal of anticoagulation |
Experimental Protocols
Dynamic Light Scattering (DLS) for Binding Assessment
DLS is a key technique used to demonstrate the direct binding of this compound to anticoagulants. The principle is that the formation of a complex between this compound and an anticoagulant molecule will result in an increase in the hydrodynamic radius, which is detectable by DLS.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound and the anticoagulant of interest (e.g., heparin, apixaban) in a suitable buffer at physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Prepare a series of samples containing a fixed concentration of the anticoagulant and increasing concentrations of this compound. Also, prepare control samples of each molecule alone in the buffer.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).
-
Measure the hydrodynamic radius of the control samples (buffer, this compound alone, anticoagulant alone).
-
Measure the hydrodynamic radius of the mixed samples containing both this compound and the anticoagulant.
-
-
Data Analysis:
-
Analyze the correlation functions to determine the size distribution of particles in each sample.
-
A concentration-dependent increase in the apparent hydrodynamic radius in the mixed samples compared to the individual components indicates binding and complex formation.
-
dot
Caption: Experimental workflow for DLS binding assessment.
Manual Whole Blood Clotting Time (WBCT) Assay
The manual WBCT is the primary pharmacodynamic assay used in clinical trials to assess the reversal of anticoagulation by this compound. This assay is performed without the use of activating reagents, which can interfere with the measurement in the presence of this compound.
Methodology:
-
Blood Collection:
-
Draw venous blood directly into a clean, dry, glass test tube. Avoid contamination with tissue fluids.
-
Start a stopwatch immediately upon blood collection.
-
-
Incubation:
-
Place the test tube in a water bath maintained at 37°C.
-
-
Clot Observation:
-
After a specified initial period (e.g., 2 minutes), gently tilt the tube to approximately 90 degrees to check for clot formation.
-
Continue to tilt the tube at regular intervals (e.g., every 30 seconds) until the blood is completely clotted and does not flow upon inversion of the tube.
-
-
Endpoint Determination:
-
The WBCT is the time elapsed from the start of blood collection to the formation of a solid clot.
-
In clinical trials, this procedure is often performed in triplicate by different technicians to ensure accuracy and minimize inter-observer variability.
-
// Workflow Edges Collect_Blood -> Start_Timer; Start_Timer -> Incubate; Incubate -> Tilt_Check; Tilt_Check -> Clot_Formation [label="Is clot formed?"]; Clot_Formation -> Stop_Timer; Stop_Timer -> Record_Time; Record_Time -> Triplicate [style=dashed]; }
Ciraparantag: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
An In-depth Analysis for Researchers and Drug Development Professionals
Ciraparantag (aripazine, PER977) is a novel, broad-spectrum anticoagulant reversal agent in clinical development.[1] This small, synthetic, water-soluble cationic molecule is designed to reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins, by direct binding.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the direct, non-covalent binding to anticoagulant drugs through hydrogen bonds and charge-charge interactions.[2] This binding prevents the anticoagulant molecules from interacting with their respective targets in the coagulation cascade, such as Factor Xa (FXa) and Factor IIa (thrombin), thereby restoring normal hemostasis.[2][3] Dynamic light scattering (DLS) studies have confirmed the physical association between this compound and various anticoagulants, including unfractionated heparin (UFH), enoxaparin, dabigatran, apixaban, edoxaban, and rivaroxaban.[2] Notably, DLS studies have also shown a lack of binding to coagulation factors like FIIa and FXa, as well as other plasma proteins and a range of commonly used cardiovascular and antiepileptic drugs.[4]
Pharmacokinetics
This compound exhibits a rapid onset and a short half-life, consistent with a one-compartment pharmacokinetic model.[4][5] It is administered intravenously and demonstrates dose-proportional pharmacokinetics.[2][5]
Absorption and Distribution
Following intravenous administration, this compound reaches maximum serum concentrations (Tmax) within 5 to 9 minutes.[2][5] It has a median volume of distribution ranging from 25.4 to 34.6 L/h, indicating widespread distribution throughout the body.[2][5]
Metabolism and Excretion
This compound is primarily hydrolyzed by serum peptidases into two inactive metabolites.[6] The main route of elimination for this compound and its metabolites is urinary excretion, with over 90% of the total dose recovered in the urine within the first 24 hours.[2][5] The elimination half-life (t1/2) of this compound is short, ranging from 12 to 19 minutes.[5][6]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in healthy volunteers.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 5 - 9 minutes | [2][5] |
| Elimination Half-life (t1/2) | 12 - 19 minutes | [5][6] |
| Volume of Distribution (Vd) | 25.4 - 34.6 L/h | [2][5] |
| Total Body Clearance (CL) | 65.7 - 116.0 L/h | [2][5] |
| Primary Route of Elimination | Renal (>90% in urine within 24h) | [2][5] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the rapid and sustained reversal of anticoagulation induced by a variety of anticoagulants. This effect has been demonstrated in both preclinical animal models and clinical trials in healthy human subjects.[5][7]
Measurement of Anticoagulant Reversal
A key consideration in assessing the pharmacodynamics of this compound is the choice of coagulation assay. Standard plasma-based assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are unsuitable for measuring this compound's effect. This is because this compound can bind to reagents used in these tests, such as calcium chelators (e.g., sodium citrate, EDTA) and activators (e.g., kaolin, celite), leading to inaccurate results.[3][7] Therefore, the manual Whole Blood Clotting Time (WBCT) is the primary biomarker used to measure anticoagulation and its reversal by this compound.[7] An automated point-of-care coagulometer that replicates the WBCT is also being utilized in clinical studies.[8][9]
Reversal of Different Anticoagulants
This compound has demonstrated effective reversal of anticoagulation for the following agents:
-
Factor Xa Inhibitors (Edoxaban, Apixaban, Rivaroxaban): In clinical trials, single intravenous doses of this compound produced a rapid, dose-related reversal of anticoagulation induced by edoxaban, apixaban, and rivaroxaban.[7][10] For instance, following a 60 mg dose of edoxaban, a single IV dose of this compound (100 to 300 mg) resulted in full reversal of anticoagulation within 10 minutes, which was sustained for 24 hours.[10][11]
-
Low-Molecular-Weight Heparin (Enoxaparin): this compound has been shown to completely reverse the anticoagulant effects of enoxaparin in healthy volunteers.[2]
-
Unfractionated Heparin (UFH): Preclinical studies in rat models have shown that this compound significantly reduces bleeding induced by UFH.[5]
Quantitative Pharmacodynamic Data
The following table summarizes the effective doses of this compound for the reversal of different anticoagulants as observed in clinical trials with healthy subjects.
| Anticoagulant | Anticoagulant Dose | Effective this compound Dose for Sustained Reversal | Time to Reversal | Reference |
| Edoxaban | 60 mg single oral dose | 100 - 300 mg single IV dose | Within 10-30 minutes | [10][11] |
| Apixaban | 10 mg orally twice daily for 3.5 days | 60 mg single IV dose | Within 1 hour | [7] |
| Rivaroxaban | 20 mg orally once daily for 3 days | 180 mg single IV dose | Within 1 hour | [7] |
| Enoxaparin | 1.5 mg/kg single subcutaneous dose | 100 - 300 mg single IV dose | Within 5-20 minutes | [12] |
Experimental Protocols
Preclinical Animal Models
Key preclinical assessments of this compound's efficacy have been conducted using rat bleeding models.[5]
-
Rat Tail Transection Model: This model involves the transection of the rat's tail after administration of an anticoagulant followed by this compound or placebo. The primary endpoint is the volume of blood loss, which is measured to assess the reversal of the anticoagulant effect.[2][5]
-
Rat Liver Laceration Model: In this model, a standardized laceration is made to the liver of an anesthetized rat. Similar to the tail transection model, blood loss is quantified to determine the efficacy of this compound in reversing anticoagulant-induced bleeding.[6]
Clinical Trial Design in Healthy Volunteers
Clinical studies of this compound in healthy volunteers have typically followed a randomized, double-blind, placebo-controlled design.[7][8]
A typical study involves the following steps:
-
Screening: Healthy adult volunteers (e.g., aged 18-75 years) are screened for eligibility based on inclusion and exclusion criteria, which include normal baseline hematological and coagulation parameters.[8][13]
-
Anticoagulant Administration: Subjects receive a specific anticoagulant (e.g., edoxaban 60 mg once daily, apixaban 10 mg twice daily, or rivaroxaban 20 mg once daily) for a defined period to achieve steady-state anticoagulation.[7][9]
-
Randomization: At steady-state anticoagulation, subjects are randomized (commonly in a 3:1 ratio) to receive either a single intravenous dose of this compound or a placebo.[7]
-
This compound/Placebo Administration: The study drug (this compound at escalating doses or placebo) is administered as an intravenous infusion over a short period (e.g., 10 minutes).[7]
-
Pharmacodynamic and Pharmacokinetic Assessments: Serial blood samples are collected at multiple time points over a 24-hour period to measure WBCT and determine the pharmacokinetic profile of this compound and the anticoagulant.[7][10]
-
Safety Monitoring: Subjects are monitored for adverse events, with a particular focus on any potential prothrombotic signals, which are assessed by measuring markers like D-dimer and prothrombin fragments 1.2.[10]
Conclusion
This compound is a promising anticoagulant reversal agent with a well-defined mechanism of action and favorable pharmacokinetic and pharmacodynamic profiles. Its rapid onset of action, short half-life, and broad-spectrum activity against various anticoagulants make it a potentially valuable therapeutic option in clinical situations requiring urgent reversal of anticoagulation. The use of Whole Blood Clotting Time as the primary pharmacodynamic endpoint is a critical aspect of its clinical development, necessitated by the molecule's interaction with standard coagulation assay reagents. Ongoing and future clinical trials will further elucidate its efficacy and safety in patient populations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. esmed.org [esmed.org]
- 3. researchgate.net [researchgate.net]
- 4. Educational resources - Medthority Connect [connect.medthority.com:443]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of this compound for Reversal of Anticoagulation Induced by Edoxaban, Apixaban or Rivaroxaban in Healthy Adults | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
An In-depth Technical Guide to the Binding Affinity and Specificity of Ciraparantag
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding characteristics of ciraparantag, a novel anticoagulant reversal agent. It details the molecule's mechanism of action, its broad specificity, the methodologies used to assess its binding, and the quantitative outcomes of its reversal effects.
Executive Summary
This compound (aripazine) is a small, synthetic, water-soluble cationic molecule designed as a broad-spectrum antidote for various anticoagulant drugs.[1][2] Its primary mechanism involves direct, non-covalent binding to anticoagulant molecules, effectively sequestering them and restoring normal hemostasis.[3][4] This guide consolidates preclinical and clinical data to elucidate the binding affinity and specificity of this compound, offering detailed experimental insights and a quantitative summary of its potent reversal capabilities.
Mechanism of Action: Direct Sequestration
This compound functions by directly binding to anticoagulant drugs through a combination of non-covalent hydrogen bonds and charge-charge interactions.[4][5][6][7] Unlike reversal agents that target endogenous coagulation factors, this compound acts as a direct chelating agent for the anticoagulant drug itself. This binding prevents the anticoagulant from associating with its intended target, such as Factor Xa (FXa) or Factor IIa (thrombin), thereby liberating the coagulation factors to participate in the clotting cascade.[4][8]
The molecule's structure, which consists of two L-arginine units connected by a piperazine-containing linker, was intentionally designed to bind strongly to anionic molecules like unfractionated heparin (UFH) and low-molecular-weight heparins (LMWH).[1][5] This design also proved effective for binding to Direct Oral Anticoagulants (DOACs).[5]
Binding Specificity
This compound exhibits broad-spectrum activity, demonstrating binding to a wide range of anticoagulants. Its specificity is directed at the anticoagulant drugs themselves rather than endogenous proteins.
3.1 Targeted Anticoagulants:
-
Direct Factor Xa Inhibitors: Apixaban, Rivaroxaban, Edoxaban.[7][8]
-
Heparins: Unfractionated Heparin (UFH) and Low-Molecular-Weight Heparin (LMWH), such as enoxaparin.[5][8][9]
3.2 Off-Target Binding Profile: Studies have shown that this compound has a favorable specificity profile, with a lack of significant binding to other molecules.
-
Coagulation Factors & Plasma Proteins: No binding to coagulation factors or other plasma proteins has been demonstrated.[5][6][10]
-
Other Medications: Dynamic Light Scattering (DLS) studies testing this compound against a panel of selected cardiovascular and antiepileptic drugs did not detect significant binding.[7][8]
Quantitative Data: Reversal Efficacy
Direct quantitative binding affinity data, such as equilibrium dissociation constants (K_d), are not widely published for this compound. This is primarily because its physicochemical properties, and those of the DOACs, make traditional analytical methods like isothermal titration calorimetry, equilibrium dialysis, or mass spectrometry unsuitable.[5] Therefore, binding efficacy is primarily demonstrated through pharmacodynamic assessments of anticoagulant reversal.
| Anticoagulant | Model System | This compound Dose | Key Finding | Citation(s) |
| Apixaban | Healthy Elderly Subjects | 60 mg and 120 mg IV | Rapid and sustained reversal of anticoagulation. At 120 mg, 100% of subjects had complete reversal within 60 minutes. | [3] |
| Rivaroxaban | Healthy Elderly Subjects | 180 mg IV | Rapid and sustained reversal. 100% of subjects had complete reversal within 30-60 minutes. | [3] |
| Rivaroxaban | Rat Tail Transection | 6.25 - 31.25 mg/kg IV | Dose-dependent reduction in bleeding; 31.25 mg/kg fully reduced blood loss to baseline. | [11] |
| Edoxaban | Healthy Volunteers | 100 - 300 mg IV | Rapid (within 10-30 minutes) and complete reversal of anticoagulation, sustained for 24 hours. | [6][7] |
| Edoxaban | Rat Tail Transection | 5 and 10 mg/kg IV | Reduced blood loss volumes to levels similar to controls that did not receive edoxaban. | [5] |
| Dabigatran | Rat Tail Transection | 31.25 mg/kg IV | Fully reversed the anticoagulant effects, reducing blood loss to control levels. | [5][11] |
| Enoxaparin (LMWH) | Healthy Volunteers | 100 - 300 mg IV | Complete reversal of anticoagulation, achieved within 5 minutes at the 200 mg dose and sustained for 24 hours. | [10][11] |
| Unfractionated Heparin (UFH) | Rat Tail Transection | 20 mg/kg IV | Significantly reduced blood loss compared to saline controls. | [5] |
Experimental Protocols
The assessment of this compound's binding and reversal activity relies on specialized methodologies due to its interference with standard coagulation assays.
5.1 Dynamic Light Scattering (DLS) for Binding Assessment
DLS was the primary biophysical method used to demonstrate a direct physical association between this compound and various anticoagulants.[5][11]
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. From this, the hydrodynamic radius (size) of the particles is calculated. When two molecules bind, the resulting complex is larger, leading to a measurable increase in the hydrodynamic radius.
-
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound and the target anticoagulant (e.g., UFH, enoxaparin, or a DOAC) at physiological pH.
-
Initial Measurement: Separately measure the hydrodynamic radius of this compound and the anticoagulant to establish baseline sizes.
-
Binding Reaction: Mix this compound with the anticoagulant solution and allow it to equilibrate.
-
DLS Analysis: Measure the hydrodynamic radius of the mixture.
-
Interpretation: A concentration-dependent increase in the apparent particle size compared to the individual components provides evidence of a physical association (binding).[5]
-
5.2 Whole Blood Clotting Time (WBCT) for Reversal Assessment
Standard plasma-based coagulation assays (e.g., aPTT, PT) are unsuitable for measuring this compound's effect because the cationic molecule binds to anionic reagents and activators (e.g., citrate, kaolin) used in the test tubes, causing artifactual results.[5][6] Therefore, a manual WBCT in reagent-free tubes is the primary pharmacodynamic assay used in human trials.[3][5]
-
Principle: WBCT measures the time it takes for whole blood to form a solid clot in a glass tube without the addition of external activators. It provides a global assessment of the coagulation cascade.
-
Methodology:
-
Baseline Sample: Before administration of this compound, draw a whole blood sample from the anticoagulated subject into a reagent-free glass tube.
-
Incubation: Place the tube in a 37°C water bath.
-
Clot Observation: Tilt the tube periodically (e.g., every 30 seconds) to observe the formation of a solid clot. The time from sample collection to clot formation is the WBCT.
-
This compound Administration: Administer this compound via IV infusion.
-
Post-Dose Sampling: Collect serial blood samples at specified time points after the infusion (e.g., 15, 30, 60 minutes).
-
WBCT Measurement: Repeat the WBCT measurement for each post-dose sample.
-
Interpretation: A return of the WBCT to the pre-anticoagulant baseline value indicates a reversal of the anticoagulant effect.[3]
-
Conclusion
This compound demonstrates a unique and effective mechanism of action by directly binding to and neutralizing a broad spectrum of anticoagulant drugs. While traditional quantitative affinity metrics are challenging to obtain, extensive pharmacodynamic and biophysical data robustly support its binding efficacy and specificity. The primary evidence from Dynamic Light Scattering confirms physical association, and data from Whole Blood Clotting Time and animal bleeding models provide compelling quantitative proof of its rapid and sustained reversal capabilities. For professionals in drug development and research, this compound represents a promising, universal reversal agent with a well-defined, targeted binding profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A short review of this compound in perspective of the currently available anticoagulant reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 9. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology - BioSpace [biospace.com]
- 10. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esmed.org [esmed.org]
Ciraparantag for Reversal of Direct Oral Anticoagulants (DOACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct oral anticoagulants (DOACs) have revolutionized the management of thromboembolic disorders. However, their widespread use has created a clinical need for effective and rapidly acting reversal agents in situations of major bleeding or emergency surgery. Ciraparantag (aripazine, PER977) is an investigational, synthetic, small molecule designed as a universal reversal agent for various anticoagulants, including DOACs and heparins. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation.
Core Concepts: Mechanism of Action
This compound is a cationic molecule that directly binds to and neutralizes anionic anticoagulants through non-covalent, charge-charge interactions and hydrogen bonding.[1][2] This binding prevents the anticoagulant molecules from interacting with their respective targets in the coagulation cascade, namely Factor Xa (FXa) and thrombin (Factor IIa).[3][4]
The primary mechanism of action for DOACs is the direct inhibition of either FXa (in the case of apixaban, rivaroxaban, and edoxaban) or thrombin (in the case of dabigatran). By binding to the DOACs themselves, this compound effectively removes them from circulation, thereby restoring the normal function of these critical coagulation factors and allowing hemostasis to proceed.[1]
Figure 1: Mechanism of Action of DOACs and this compound.
Data Presentation: Preclinical and Clinical Efficacy
The efficacy of this compound in reversing DOAC-induced anticoagulation has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative data from these studies.
Preclinical Studies: Animal Bleeding Models
Preclinical studies in rat models of controlled bleeding have demonstrated the ability of this compound to significantly reduce blood loss caused by various DOACs.
| Anticoagulant | Animal Model | This compound Dose (IV) | Key Findings | Reference(s) |
| Edoxaban (10 mg/kg, oral) | Rat Tail Transection | 5 and 10 mg/kg | Reduced blood loss to levels similar to control animals.[5] | |
| Dabigatran (37.5 mg/kg, oral) | Rat Tail Transection | 31.25 mg/kg | Reversed anticoagulant effects, reducing blood loss to control levels.[5] | |
| Apixaban (3.125 mg/kg, oral) | Rat Tail Transection | 12.5 mg/kg | Significantly reduced blood loss, indicating full reversal.[5] | |
| Rivaroxaban (5 mg/kg, oral) | Rat Tail Transection | 6.25 mg/kg | Significantly reduced bleeding compared to saline control.[5] |
Clinical Trials: Reversal of Anticoagulation in Healthy Volunteers
Phase 1 and 2 clinical trials have been conducted in healthy adult volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in reversing the effects of DOACs. The primary pharmacodynamic endpoint in these studies was the whole blood clotting time (WBCT).
Table 2: Phase 1 Clinical Trial - Reversal of Edoxaban [6][7]
| Parameter | Study Population | Anticoagulant Regimen | This compound Dosing | Key Findings |
| Efficacy | 80 healthy male volunteers | Single 60 mg oral dose of edoxaban | Single IV doses ranging from 100 mg to 300 mg | - Full reversal of anticoagulation within 10 minutes, sustained for 24 hours.- Restoration of normal fibrin diameter within 30 minutes. |
| Safety | - Well tolerated with minor, non-dose-limiting adverse events (periorbital and facial flushing). |
Table 3: Phase 2 Clinical Trials - Reversal of Apixaban and Rivaroxaban [1][8]
| Anticoagulant | Study Population | Anticoagulant Regimen | This compound Dosing (Single IV) | Percentage of Subjects with Complete Reversal within 1 hour (Sustained) |
| Apixaban | Healthy subjects (50-75 years) | 10 mg orally twice daily for 3.5 days | 30 mg | 67% |
| 60 mg | 100% | |||
| 120 mg | 100% | |||
| Placebo | 17% | |||
| Rivaroxaban | Healthy subjects (50-75 years) | 20 mg orally once daily for 3 days | 30 mg | 58% |
| 60 mg | 75% | |||
| 120 mg | 67% | |||
| 180 mg | 100% | |||
| Placebo | 13% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
Preclinical Animal Models
This model is a standard method for assessing hemostasis and the efficacy of pro-hemostatic or anticoagulant reversal agents.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
DOAC (e.g., edoxaban, rivaroxaban, apixaban, dabigatran)
-
This compound solution
-
Saline solution (for control)
-
Warming device (e.g., heat lamp)
-
Scalpel or sharp blade
-
Pre-weighed collection tubes with absorbent material
-
Timer
Procedure:
-
Administer the DOAC to the rats at the appropriate dose and route (typically oral gavage).
-
At the time of peak plasma concentration (Tmax) of the DOAC, administer a single intravenous (IV) bolus of this compound or saline via the tail vein.
-
Anesthetize the rat and place it in a prone position.
-
Warm the tail to ensure vasodilation.
-
Approximately 20 minutes after this compound/saline administration, transect the tail 3 mm from the tip using a sharp scalpel.[9]
-
Immediately immerse the transected tail into a pre-weighed collection tube containing saline, maintained at 37°C.[9]
-
Collect blood for a defined period (e.g., 30 minutes).
-
Quantify blood loss by weighing the collection tube or by measuring hemoglobin concentration in the saline.[9]
This model simulates uncontrolled hemorrhage from a solid organ injury.
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia
-
Surgical instruments (scalpel, forceps, retractors, scissors)
-
DOAC
-
This compound solution
-
Saline solution
-
Pre-weighed absorbent sponges
-
Suture material
Procedure:
-
Administer the DOAC to the rats.
-
At the Tmax of the DOAC, administer a single IV bolus of this compound or saline.
-
Anesthetize the rat and perform a midline laparotomy to expose the liver.
-
Create a standardized laceration on a specific liver lobe (e.g., a 1 cm long, 0.3 cm deep incision on the median lobe).[10]
-
Immediately place pre-weighed absorbent sponges in the abdominal cavity to collect the shed blood.
-
After a set period (e.g., 15 minutes), remove the sponges and determine the blood loss by weight.
-
The abdomen can be temporarily closed to monitor for re-bleeding.
Clinical Trial Protocol: Phase 2 Study of Apixaban Reversal
The following is a summary of the key elements of a Phase 2, randomized, single-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in reversing apixaban-induced anticoagulation.[1]
Study Population: Healthy subjects aged 50-75 years.
Anticoagulation Regimen: Apixaban 10 mg orally, twice daily for 3.5 days to achieve steady-state anticoagulation.
Inclusion Criteria for Randomization: Whole Blood Clotting Time (WBCT) ≥20% above baseline at 2.75 hours after the last apixaban dose.
Intervention: A single intravenous dose of this compound (30, 60, or 120 mg) or placebo, administered 3 hours after the last dose of apixaban.
Primary Efficacy Endpoint: The proportion of subjects with complete and sustained reversal of anticoagulation, defined as WBCT ≤115% of baseline at all time points between 1 and 5 hours after this compound/placebo administration.
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.
Figure 2: Phase 2 Clinical Trial Workflow for Apixaban Reversal.
Conclusion
This compound demonstrates a promising profile as a broad-spectrum reversal agent for DOACs. Its mechanism of directly binding and neutralizing these anticoagulants leads to a rapid and sustained restoration of normal hemostasis in both preclinical models and human subjects. The data from Phase 1 and 2 clinical trials support its continued development as a potential treatment for patients on DOACs who experience life-threatening bleeding or require urgent surgical intervention. Further investigation in larger patient populations is warranted to confirm its efficacy and safety in a clinical setting.
References
- 1. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.umd.edu [research.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Role of thrombin compared with factor Xa in the procoagulant activity of whole blood clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and evaluation of rat trauma hemorrhagic liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
ciraparantag as a universal anticoagulant reversal agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ciraparantag, an investigational universal anticoagulant reversal agent. It details the molecule's mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizes key findings from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core attributes.
Introduction
Direct oral anticoagulants (DOACs) have become the standard of care for the prevention and treatment of thromboembolic events.[1][2] While offering a favorable safety profile compared to traditional vitamin K antagonists, the risk of major bleeding remains a significant clinical concern.[1] This has driven the development of specific reversal agents. This compound (aripazine, PER977) is a small, synthetic, water-soluble cationic molecule designed to reverse the effects of a broad range of anticoagulants, including DOACs and heparins.[3][4][5]
Mechanism of Action
This compound functions by directly binding to anticoagulant drugs through non-covalent interactions, thereby neutralizing their activity.[1][2][6][7]
Key aspects of its mechanism include:
-
Direct Binding: It is specifically designed to bind non-covalently to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) via charge-charge interactions.[4][6] It exhibits similar binding characteristics to DOACs, including Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (dabigatran).[6][7][8]
-
Non-covalent Interactions: The binding is mediated by hydrogen bonds and charge-charge interactions.[2][3][7][9] This physical association prevents the anticoagulant molecules from binding to their respective targets in the coagulation cascade, such as Factor Xa and thrombin, allowing for the restoration of normal coagulation.[3][8][10]
-
High Specificity: Dynamic light scattering (DLS) studies have demonstrated that this compound binds to various anticoagulants but does not show significant binding to other plasma proteins, including coagulation factors, or a range of commonly used drugs.[1][3][6]
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Educational resources - Medthority Connect [connect.medthority.com:443]
- 4. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversing anticoagulant effects of novel oral anticoagulants: role of this compound, andexanet alfa, and idarucizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 9. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmed.org [esmed.org]
Methodological & Application
Application Notes and Protocols for Ciraparantag Dosage Calculation in Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag (aripazine, PER977) is a novel, synthetic, small molecule designed as a broad-spectrum reversal agent for various anticoagulants.[1] It is under development to reverse the effects of direct oral anticoagulants (DOACs), including Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran), as well as heparins (unfractionated and low molecular weight).[2] This document provides detailed application notes and protocols for determining this compound dosage in research settings, based on available preclinical and clinical data.
Mechanism of Action
This compound is a cationic molecule that binds directly to anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions.[2][3] This binding prevents the anticoagulant from interacting with its target coagulation factor (e.g., Factor Xa or thrombin), thereby restoring the normal coagulation process.[2] Unlike other reversal agents, this compound does not bind to coagulation factors or other plasma proteins.[1]
Pharmacokinetics and Pharmacodynamics
This compound exhibits rapid onset of action and a short half-life. Following intravenous administration, maximum plasma concentrations are reached within minutes, with a half-life of approximately 12-19 minutes.[4] It is primarily metabolized by serum peptidases and the metabolites are almost entirely excreted in the urine.[5] The pharmacodynamic effect of this compound, as measured by the restoration of whole blood clotting time, is rapid and sustained.[6]
Dosage Information in Research Studies
The dosage of this compound varies depending on the anticoagulant to be reversed and the research setting (preclinical or clinical).
Preclinical Studies (Animal Models)
| Animal Model | Anticoagulant | This compound Dosage | Outcome |
| Rat Tail Transection | Edoxaban, Dabigatran, Apixaban, Rivaroxaban | 6.25 - 31.25 mg/kg IV | Significantly reduced blood loss.[7] |
| Rat Tail Transection | Unfractionated Heparin (UFH) | 20 mg/kg IV | Significantly reduced blood loss.[7] |
| Rat Liver Laceration | Edoxaban | 10 and 20 mg/kg IV | Reduced bleeding time.[8] |
Clinical Studies (Healthy Volunteers)
| Study Phase | Anticoagulant | Anticoagulant Regimen | This compound Dosage (IV) | Key Findings |
| Phase 1/2 | Edoxaban | 60 mg single oral dose | 100 - 300 mg | Full reversal of anticoagulation within 10-30 minutes, sustained for 24 hours.[4][6] |
| Phase 1/2 | Enoxaparin | 1.5 mg/kg single subcutaneous dose | 100 - 300 mg | Complete reversal of anticoagulation. |
| Phase 2 | Apixaban | 10 mg orally twice daily for 3.5 days | 30, 60, 120 mg | Dose-related reversal of anticoagulation. 60 mg and 120 mg doses provided rapid and sustained reversal.[1][4] |
| Phase 2 | Rivaroxaban | 20 mg orally once daily for 3 days | 30, 60, 120, 180 mg | Dose-related reversal of anticoagulation. 180 mg dose provided rapid and sustained reversal.[1][4] |
Experimental Protocols
The primary pharmacodynamic measure for assessing the efficacy of this compound is the manual Whole Blood Clotting Time (WBCT) . Standard plasma-based coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Xa assays are generally not suitable for measuring the effect of this compound due to its binding to reagents used in these tests.[4][8]
Protocol 1: Manual Whole Blood Clotting Time (WBCT)
Objective: To assess the pharmacodynamic effect of this compound by measuring the time required for whole blood to clot.
Materials:
-
Clean, dry glass test tubes (e.g., 13 x 75 mm)
-
Water bath at 37°C
-
Stopwatch
-
Venipuncture supplies
Procedure:
-
Sample Collection:
-
Draw approximately 2 mL of venous blood using a clean venipuncture technique to avoid tissue factor activation.
-
Immediately transfer the blood into a clean, dry glass test tube.
-
-
Incubation:
-
Place the tube in a 37°C water bath. Start the stopwatch immediately upon blood entering the tube.
-
-
Observation:
-
After an initial incubation period (e.g., 5 minutes), gently tilt the tube to a 90-degree angle every 30 seconds to observe for clot formation.
-
The clotting time is the time from the start of the stopwatch until a solid clot is formed that does not flow when the tube is tilted.
-
-
Blinding and Replication (for clinical trials):
-
Defining Reversal:
-
Complete reversal of anticoagulation is often defined as a WBCT value that is ≤10% above the subject's baseline (pre-anticoagulant) WBCT.[1]
-
Protocol 2: Anti-Factor Xa (Anti-Xa) Assay
Objective: To measure the plasma concentration of Factor Xa inhibitors. Note: This assay is not a reliable measure of this compound's reversal effect but can be used to confirm the level of anticoagulation before reversal.
Materials:
-
Citrated plasma sample (platelet-poor)
-
Commercially available anti-Xa chromogenic assay kit
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Collect blood in a light blue top tube (3.2% sodium citrate).
-
Centrifuge to obtain platelet-poor plasma.
-
-
Assay Principle:
-
The patient's plasma is incubated with a known amount of excess Factor Xa.
-
The Factor Xa inhibitor in the plasma will neutralize a portion of the added Factor Xa.
-
A chromogenic substrate is then added, which is cleaved by the remaining active Factor Xa, producing a color change.
-
The intensity of the color is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
-
-
Measurement:
-
The color change is measured using a spectrophotometer.
-
The concentration of the anti-Xa drug is determined by comparing the result to a standard curve.
-
Protocol 3: Prothrombin Time (PT)
Objective: To assess the extrinsic and common pathways of coagulation. Note: Like the anti-Xa assay, the PT is not a reliable indicator of this compound's reversal effect.
Materials:
-
Citrated plasma sample (platelet-poor)
-
PT reagent (thromboplastin and calcium)
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Collect and prepare citrated plasma as described for the anti-Xa assay.
-
-
Assay Principle:
-
The plasma is warmed to 37°C.
-
A reagent containing thromboplastin and calcium is added to the plasma.
-
The time it takes for a clot to form is measured.
-
-
Measurement:
-
The clotting time is measured in seconds using a coagulometer.
-
Protocol 4: Activated Partial Thromboplastin Time (aPTT)
Objective: To assess the intrinsic and common pathways of coagulation. Note: The aPTT is also not a reliable measure of this compound's reversal activity.
Materials:
-
Citrated plasma sample (platelet-poor)
-
aPTT reagent (activator and phospholipid)
-
Calcium chloride
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Collect and prepare citrated plasma as described for the anti-Xa assay.
-
-
Assay Principle:
-
The plasma is incubated at 37°C with an activator (e.g., silica, kaolin) and a phospholipid reagent.
-
Calcium chloride is then added to initiate clotting.
-
The time to clot formation is measured.
-
-
Measurement:
-
The clotting time is measured in seconds using a coagulometer.
-
Conclusion
The determination of this compound dosage for research studies requires careful consideration of the anticoagulant being reversed and the specific research model. The manual Whole Blood Clotting Time is the most reliable pharmacodynamic assay for assessing the reversal of anticoagulation by this compound. The provided protocols and dosage tables serve as a comprehensive guide for researchers in designing and conducting studies with this novel anticoagulant reversal agent.
References
- 1. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. esmed.org [esmed.org]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. access.wiener-lab.com [access.wiener-lab.com]
- 8. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Application Notes and Protocols: Ciraparantag for Reversing Rivaroxaban in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants, including the direct oral anticoagulant (DOAC) rivaroxaban.[1][2] Rivaroxaban is a direct Factor Xa (FXa) inhibitor, widely prescribed for the prevention and treatment of thromboembolic events. While effective, the use of rivaroxaban carries a risk of bleeding, necessitating the availability of a rapid and effective reversal agent. This compound offers a potential solution by directly binding to and neutralizing rivaroxaban through non-covalent, charge-charge interactions, thereby restoring normal hemostasis.[3][4][5] These application notes provide a summary of the mechanism of action, key quantitative data from preclinical and clinical studies, and detailed protocols for the in-vitro assessment of this compound's reversal effect on rivaroxaban.
Mechanism of Action
This compound is a cationic molecule that binds to anionic anticoagulants like unfractionated heparin and low-molecular-weight heparin.[3][6] It also demonstrates binding to DOACs, including rivaroxaban.[1][3] The proposed mechanism of action involves this compound directly associating with rivaroxaban through non-covalent hydrogen bonds and charge-charge interactions.[4] This binding prevents rivaroxaban from interacting with its target, Factor Xa, thus liberating FXa to participate in the coagulation cascade and restoring the normal clotting process.[7][8]
Quantitative Data Summary
The efficacy of this compound in reversing rivaroxaban-induced anticoagulation has been evaluated in both animal models and human clinical trials.[3][5] A key finding from these studies is that traditional plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are not suitable for measuring the reversal effect of this compound.[3][8] This is due to this compound's tendency to bind to the anionic reagents used in these assays, leading to inaccurate and variable results.[8][9] Consequently, the whole blood clotting time (WBCT) has been established as the primary pharmacodynamic marker for assessing this compound's activity.[4][5]
Table 1: Dose-Dependent Reversal of Rivaroxaban-Induced Anticoagulation by this compound in Healthy Elderly Subjects (Phase 2 Clinical Trial Data)[4][6][11]
| This compound Dose (intravenous) | Percentage of Subjects with Complete and Sustained Reversal of WBCT* |
| Placebo | 13% |
| 30 mg | 58% |
| 60 mg | 75% |
| 120 mg | 67% |
| 180 mg | 100% |
*Complete and sustained reversal is defined as a whole blood clotting time (WBCT) ≤10% above baseline within 1 hour after the this compound/placebo dose and sustained for at least 6 hours.[4][10]
Table 2: Reversal of Rivaroxaban-Induced Bleeding in a Rat Tail Transection Model[8]
| Treatment Group | Blood Loss (Normalized to Control) |
| Rivaroxaban + Saline | Significantly Increased |
| Rivaroxaban + this compound (6.25 mg/kg IV) | Significantly Reduced (Full Reversal) |
Experimental Protocols
Primary Recommended Assay: Manual Whole Blood Clotting Time (WBCT) - Lee-White Method
This protocol is adapted from the classical Lee-White method and is suitable for assessing the in-vitro reversal of rivaroxaban by this compound in a laboratory setting.
Materials:
-
Freshly drawn whole blood
-
Rivaroxaban solution (of known concentration)
-
This compound solution (of varying concentrations for dose-response analysis)
-
3 sterile, clean, glass test tubes (12 x 75 mm) per sample
-
Plastic syringe (5 mL)
-
Water bath at 37°C
-
Stopwatch
Procedure:
-
Sample Preparation:
-
In a sterile tube, gently mix a known volume of freshly drawn whole blood with the desired concentration of rivaroxaban. Allow for a brief incubation period (e.g., 5-10 minutes) at room temperature.
-
Prepare a series of tubes with the rivaroxaban-treated blood and add varying concentrations of this compound solution. Include a control tube with rivaroxaban-treated blood and a saline/placebo control.
-
-
Blood Collection (for in-vivo studies) or Transfer:
-
For in-vivo studies, draw 4 mL of venous blood into a plastic syringe. For in-vitro studies, use the prepared blood samples.
-
-
Tube Filling and Timing:
-
Dispense 1 mL of the blood sample into each of the three glass test tubes.
-
Start the stopwatch immediately after the blood is added to the third tube.
-
-
Incubation:
-
Place all three tubes in a 37°C water bath.
-
-
Clot Observation:
-
After 5 minutes, begin to gently tilt the first tube to a 45-90 degree angle every 30 seconds to check for clot formation.
-
Once the blood in the first tube has clotted (i.e., it does not flow when the tube is inverted), begin tilting the second tube in the same manner.
-
After the second tube has clotted, begin tilting the third tube.
-
-
Endpoint:
-
The clotting time is the time elapsed from the start of the stopwatch until the blood in the third tube has clotted.
-
Important Considerations:
-
Consistency in technique is crucial for reproducible results.
-
The use of clean, dry, glass tubes is essential as plastic tubes can prolong clotting times.
-
Traumatic venipuncture should be avoided as it can release tissue factors and accelerate clotting.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole blood clotting test - Wikipedia [en.wikipedia.org]
- 4. medicallabstudies.com [medicallabstudies.com]
- 5. scielo.br [scielo.br]
- 6. labpedia.net [labpedia.net]
- 7. Efficacy of the 20-minute whole blood clotting test (WBCT20) in the diagnosis of coagulation alteration related to snakebites in a Western Brazilian Amazon hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic characteristics of the 20-minute whole blood clotting test in detecting venom-induced consumptive coagulopathy following carpet viper envenoming | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 10. The 20-minute whole blood clotting test (20WBCT) for snakebite coagulopathy—A systematic review and meta-analysis of diagnostic test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reversing Low-Molecular-Weight Heparin (LMWH) with Ciraparantag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag (also known as PER977) is a novel, small-molecule anticoagulant reversal agent under investigation for its broad-spectrum activity. It is designed to reverse the effects of various anticoagulants, including low-molecular-weight heparins (LMWH) like enoxaparin, by direct binding and inactivation.[1][2] These application notes provide an overview of its mechanism, quantitative data on its efficacy, and detailed protocols for preclinical and clinical research models based on published studies.
Mechanism of Action
This compound is a synthetic, water-soluble, cationic molecule. Its mechanism of action for reversing LMWH involves direct, non-covalent binding.[3][4] this compound possesses positively charged regions that form strong ionic and hydrogen bonds with the negatively charged heparin molecules.[5][6] This binding sequesters LMWH, preventing it from forming a complex with antithrombin III (ATIII). Consequently, the LMWH-ATIII complex cannot inhibit Factor Xa, thereby restoring the normal coagulation cascade.[5][7]
This direct binding and removal of the anticoagulant from its target is a key feature of this compound's universal reversal potential.[2]
Caption: Mechanism of LMWH anticoagulation and its reversal by this compound.
Data Presentation
The efficacy of this compound in reversing LMWH has been demonstrated in both preclinical animal models and clinical trials in healthy human volunteers.
Preclinical Efficacy in a Rat Bleeding Model
In a rat tail transection model, this compound demonstrated a dose-dependent reduction in blood loss induced by enoxaparin. Notably, it showed superior efficacy compared to protamine sulfate, the standard-of-care reversal agent for heparins.[7]
| Treatment Group | Enoxaparin Dose (IV) | Reversal Agent Dose (IV) | Outcome |
| Control (Saline) | N/A | N/A | Baseline Blood Loss |
| Enoxaparin Only | 10 mg/kg | Saline | Increased Blood Loss |
| This compound | 10 mg/kg | 30 mg/kg | Full reversal of blood loss to baseline levels |
| Protamine Sulfate | 10 mg/kg | 10 mg/kg | No significant reduction in blood loss |
| Table 1: Summary of preclinical data from a rat tail transection model.[7] |
Clinical Efficacy in Healthy Volunteers
A Phase 1/2 clinical trial evaluated the reversal of a single subcutaneous dose of enoxaparin (1.5 mg/kg) in healthy volunteers. The primary pharmacodynamic endpoint was the Whole Blood Clotting Time (WBCT), a global assay of coagulation. Plasma-based coagulation assays are considered unsuitable for measuring this compound's effect due to its binding to assay reagents.[7]
| This compound Dose (IV Bolus) | Number of Subjects | Time to Reversal of WBCT | Sustained Effect |
| 100 mg | 8 | Within 20 minutes | Yes (up to 24 hours) |
| 200 mg | 8 | Within 5 minutes | Yes (up to 24 hours) |
| 300 mg | 8 | Rapid (time not specified) | Yes (up to 24 hours) |
| Placebo | 8 (in total across cohorts) | No reversal | N/A |
| Table 2: Summary of clinical data from a Phase 1/2 trial in healthy volunteers.[1][8] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in reversing LMWH, based on published methodologies.
Protocol 1: Manual Whole Blood Clotting Time (WBCT) Assay
This protocol is for assessing the global coagulation status in human subjects treated with LMWH and a reversal agent. It is critical to use non-anticoagulant-treated glass tubes.
Materials:
-
Clean, dry, plain glass test tubes (e.g., 13 x 75 mm)
-
Plastic, non-lubricated syringe for venipuncture
-
Stopwatch
-
Water bath or heat block set to 37°C
-
Alcohol swabs and lancets/needles
Procedure:
-
Sample Collection:
-
Pre-warm the glass test tubes to 37°C.
-
Perform a clean venipuncture, avoiding excessive trauma to the vessel.
-
Draw approximately 1-2 mL of whole blood. Start the stopwatch the moment blood enters the syringe or tube.
-
Immediately and gently dispense 1 mL of blood into a pre-warmed glass tube.
-
-
Incubation and Observation:
-
Place the tube in the 37°C water bath or heat block.
-
Leave the tube undisturbed for an initial period (e.g., 5 minutes).
-
After the initial period, gently tilt the tube to an angle of approximately 45-90 degrees every 30-60 seconds to check for clot formation.
-
-
Endpoint Determination:
-
The clotting time is the time elapsed from the start of blood collection until the blood no longer flows upon tilting and a solid clot has formed.
-
Record the time in minutes and seconds.
-
-
Data Analysis:
-
Establish a baseline WBCT for each subject before any drug administration.
-
Measure WBCT at peak LMWH effect (e.g., 4 hours post-subcutaneous injection).
-
Measure WBCT at multiple time points following the administration of this compound (e.g., 5, 10, 20, 30, 60 minutes, and then hourly).
-
Calculate the percent change from baseline at each time point to quantify the degree of anticoagulation and reversal.
-
Protocol 2: Rat Tail Transection Bleeding Model
This preclinical protocol assesses the in vivo efficacy of a reversal agent by quantifying blood loss after a standardized injury.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain), weight-matched
-
General anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Temperature-controlled platform or heating pad
-
Sharp scalpel blade (e.g., #11)
-
Beaker or tube containing a known volume of pre-warmed (37°C) isotonic saline
-
Hemoglobin quantification assay kit (e.g., Drabkin's reagent-based)
-
Spectrophotometer
Procedure:
-
Animal Preparation and Dosing:
-
Anesthetize the rat and place it on a temperature-controlled platform to maintain body temperature.
-
Administer LMWH (e.g., enoxaparin 10 mg/kg) via an appropriate route (e.g., intravenous tail vein injection).
-
After a set time to allow for LMWH to take effect, administer the reversal agent (e.g., this compound 30 mg/kg IV) or vehicle control (saline).
-
-
Bleeding Induction:
-
After a specified time post-reversal agent administration (e.g., 5-10 minutes), transect a distal portion of the tail (e.g., 3-5 mm from the tip) with a sharp scalpel. Ensure the cut is consistent across all animals.
-
Immediately immerse the transected tail into the pre-warmed saline.
-
-
Blood Collection:
-
Allow the tail to bleed freely into the saline for a fixed duration (e.g., 30 minutes).
-
-
Quantification of Blood Loss:
-
At the end of the collection period, remove the tail from the saline.
-
Mix the saline-blood solution thoroughly to ensure homogeneity.
-
Measure the total volume of the solution.
-
Take an aliquot of the solution and determine the hemoglobin concentration using a spectrophotometer-based assay (e.g., by measuring absorbance at 540 nm after reaction with Drabkin's reagent).
-
Calculate the total blood loss based on the hemoglobin concentration and the total volume of the saline solution.
-
-
Data Analysis:
-
Compare the total blood loss between different treatment groups (e.g., saline control, LMWH + vehicle, LMWH + this compound, LMWH + protamine sulfate).
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Experimental Workflow and Logical Relationships
The evaluation of this compound's reversal effect on LMWH follows a logical progression from establishing the anticoagulant effect to measuring its reversal.
Caption: Experimental workflows for clinical and preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory Monitoring of Ciraparantag's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag is a novel anticoagulant reversal agent designed to bind directly to a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors.[1][2] Its mechanism of action involves a non-covalent, charge-charge interaction with the anticoagulant molecules, effectively neutralizing their activity and restoring normal hemostasis.[2][3] Due to its unique properties, conventional plasma-based coagulation assays, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), are not suitable for monitoring this compound's effects.[4] This is because this compound can interact with the anionic reagents used in these tests, leading to inaccurate and misleading results.[4]
The primary and recommended laboratory method for assessing the pharmacodynamic effect of this compound is the Whole Blood Clotting Time (WBCT).[4][5] This application note provides detailed protocols for monitoring this compound's reversal effects, with a focus on the manual WBCT assay, alongside a summary of key quantitative data from clinical studies.
Data Presentation
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound in reversing various anticoagulants, as measured by WBCT.
Table 1: Reversal of Edoxaban-Induced Anticoagulation by this compound
| This compound Dose (IV) | Time to WBCT Reduction to ≤10% of Baseline | Percentage of Subjects with Sustained Reversal | Reference |
| 100 mg | Within 10 minutes | Not explicitly stated, but effect persisted for 24 hours | [6][7] |
| 300 mg | Within 10 minutes | Not explicitly stated, but effect persisted for 24 hours | [6][7] |
| Placebo | ~12-15 hours | N/A | [6] |
Table 2: Reversal of Enoxaparin-Induced Anticoagulation by this compound
| This compound Dose (IV) | Onset of WBCT Reversal | Percentage of Subjects with Complete Reversal | Reference |
| 100 mg | Within 20 minutes | 100% | [8][9] |
| 200 mg | Within 5 minutes | 100% | [9] |
| 300 mg | Rapid | 100% | [8] |
| Placebo | N/A | 0% | [8] |
Table 3: Reversal of Apixaban-Induced Anticoagulation by this compound
| This compound Dose (IV) | Percentage of Subjects with Complete and Sustained Reversal (within 1h, sustained for 5h) | Reference |
| 30 mg | 67% | [2][10] |
| 60 mg | 100% | [2][10] |
| 120 mg | 100% | [2][10] |
| Placebo | 17% | [2][10] |
Table 4: Reversal of Rivaroxaban-Induced Anticoagulation by this compound
| this compound Dose (IV) | Percentage of Subjects with Complete and Sustained Reversal (within 1h, sustained for 6h) | Reference | | :--- | :--- | :--- | :--- | | 30 mg | 58% |[2][10] | | 60 mg | 75% |[2][10] | | 120 mg | 67% |[2][10] | | 180 mg | 100% |[2][10] | | Placebo | 13% |[2][10] |
Experimental Protocols
Manual Whole Blood Clotting Time (WBCT) - Lee-White Method
This protocol is based on the traditional Lee-White method for determining whole blood clotting time and is the foundational procedure for manual WBCT used in this compound clinical trials.
Materials:
-
Three clean, dry, scratch-free glass test tubes (e.g., 12 x 75 mm).
-
Plastic syringe (5 mL) and appropriate gauge needle for venipuncture.
-
Water bath or heating block set to 37°C.
-
Stopwatch.
-
Alcohol swabs and other standard phlebotomy supplies.
Procedure:
-
Preparation: Label the three glass test tubes as 1, 2, and 3. Place them in the water bath or heating block to pre-warm to 37°C.
-
Venipuncture: Perform a clean, atraumatic venipuncture. A two-syringe technique is recommended to avoid contamination with tissue factor from the puncture site.
-
Blood Collection and Timing: Draw at least 3 mL of whole blood into the plastic syringe. As soon as blood enters the syringe, start the stopwatch.
-
Dispensing Blood: Immediately and carefully dispense 1 mL of blood into each of the three pre-warmed glass test tubes.
-
Incubation and Observation (Tube 1): Leave the tubes undisturbed in the 37°C water bath for the first 5 minutes. After 5 minutes, begin to gently tilt Tube 1 every 30 seconds to an angle of approximately 45-90 degrees to check for clot formation. Continue this until the blood no longer flows and the tube can be inverted without the contents spilling. Record the time.
-
Observation (Tube 2): After the blood in Tube 1 has clotted, begin tilting Tube 2 in the same manner every 30 seconds until a clot is formed. Record the time.
-
Observation (Tube 3): After the blood in Tube 2 has clotted, begin tilting Tube 3 in the same manner every 30 seconds until a clot is formed.
-
Reporting: The clotting time is reported as the time it takes for the blood in the third tube to clot. This tube is the least agitated and therefore provides the most accurate representation of the intrinsic clotting cascade.
Notes:
-
Consistency in technique, including the angle and gentleness of tilting, is crucial for reproducibility.
-
The use of glass tubes is essential as the glass surface acts as the activator for the intrinsic coagulation pathway.
-
An automated point-of-care coagulometer that replicates the WBCT is in development and is expected to provide more standardized and precise measurements.[4][11]
Thrombelastography (TEG)
While early studies have shown inconsistent and variable results with TEG for monitoring this compound's effects, a general protocol for assessing whole blood coagulation with TEG is provided for informational purposes.[7] It is important to note that TEG may not be a reliable method for quantifying this compound's reversal activity.
Materials:
-
Thrombelastograph (TEG) analyzer (e.g., TEG® 5000).
-
TEG cups and pins.
-
Pipettes.
-
Reagents (e.g., kaolin for activation).
-
Citrated whole blood sample.
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate.
-
Assay Setup: Following the manufacturer's instructions for the specific TEG analyzer, pipette the citrated whole blood into the TEG cup.
-
Activation: Add the activating reagent (e.g., kaolin) to initiate coagulation.
-
Analysis: The TEG analyzer will monitor the viscoelastic changes of the blood as it clots, generating a characteristic tracing and measuring parameters such as:
-
R time (Reaction time): Time to initial fibrin formation.
-
K time (Kinetics): Time to achieve a certain clot strength.
-
Alpha angle (α-angle): Rate of clot formation.
-
Maximum Amplitude (MA): Represents the maximum strength of the clot.
-
-
Interpretation: Changes in these parameters can provide a global assessment of coagulation. However, due to this compound's potential interaction with assay components, interpretation of TEG results in this context should be done with caution.
Visualizations
References
- 1. medicallabstudies.com [medicallabstudies.com]
- 2. labpedia.net [labpedia.net]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. The 20-minute whole blood clotting test (20WBCT) for snakebite coagulopathy—A systematic review and meta-analysis of diagnostic test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. A review of guidelines on anticoagulation reversal across different clinical scenarios – Is there a general consensus? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for Ciraparantag Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known stability and storage conditions for ciraparantag. The accompanying protocols offer generalized methodologies for conducting stability studies, based on established industry guidelines. These protocols should be adapted and validated for specific formulations and analytical methods.
This compound: Overview and Storage Conditions
This compound (also known as aripazine or PER977) is a synthetic, water-soluble, cationic small molecule under investigation as a broad-spectrum reversal agent for various anticoagulants. It functions by binding directly to anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions, thereby neutralizing their effect.[1][2][3][4]
Commercially Available Formulations for Research
For research purposes, this compound is typically supplied as a solid powder. The recommended storage conditions for these research-grade materials are summarized below.
Table 1: Recommended Storage and Stability of Research-Grade this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | --- |
| 4°C | Not specified | Stored under nitrogen. | |
| Stock Solution in Water | -80°C | Up to 6 months | Stored under nitrogen. |
| -20°C | Up to 1 month | Stored under nitrogen. | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | --- |
Data compiled from multiple sources.[5][6][7]
Clinical Formulation and Storage
Information from clinical development indicates that this compound for intravenous administration is being developed as a ready-to-use solution with a stable shelf-life at room temperature.[8] This suggests the clinical formulation is designed for ease of use in emergency settings, avoiding the need for refrigeration or complex preparation. Specific details regarding the excipients used in the clinical formulation are not publicly available.
Experimental Protocols for Stability Testing
The following protocols are generalized and based on International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed powder in water for analysis.
-
-
Photostability Testing:
-
Expose the solid this compound powder and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
A control sample should be stored in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to separate and identify any degradation products.
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its process-related impurities and degradation products.
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
This compound reference standard
-
Forced degradation samples of this compound
Methodology:
-
Initial Method Development:
-
Based on the physicochemical properties of this compound (a polar, water-soluble molecule), a reverse-phase HPLC method is appropriate.
-
Start with a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Use a C18 column and a flow rate of 1.0 mL/min.
-
Inject the this compound reference standard and the forced degradation samples to assess the separation of the main peak from impurities and degradants.
-
-
Method Optimization:
-
Adjust the gradient profile, mobile phase composition (e.g., different buffers, pH), column temperature, and flow rate to achieve optimal separation (baseline resolution) of all peaks.
-
The PDA detector should be used to monitor peak purity and to select the optimal detection wavelength.
-
The MS detector will aid in the identification of degradation products.
-
-
Method Validation:
-
Validate the optimized method according to ICH Q2(R1) guidelines. The validation should include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, etc.).
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
-
Protocol for Long-Term Stability Testing
Objective: To establish the shelf-life and recommended storage conditions for a specific this compound formulation.
Methodology:
-
Study Design:
-
Use at least three primary batches of the final drug product in its proposed container-closure system.
-
Define the storage conditions based on the intended climatic zones (e.g., 25°C ± 2°C / 60% RH ± 5% RH for long-term and 40°C ± 2°C / 75% RH ± 5% RH for accelerated testing).
-
Establish the testing frequency (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing and 0, 3, 6 months for accelerated testing).
-
-
Stability-Indicating Tests:
-
The set of tests should be able to detect any changes in the quality of the drug product over time. This typically includes:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: For aqueous solutions.
-
Assay: Quantification of the active pharmaceutical ingredient (API) using a validated stability-indicating method.
-
Degradation Products: Quantification of known and unknown degradation products.
-
Sterility: For parenteral products.
-
Particulate Matter: For parenteral products.
-
-
-
Data Analysis:
-
Analyze the data at each time point to identify any trends in degradation or changes in other parameters.
-
The shelf-life is determined by the time at which the drug product no longer meets its predefined acceptance criteria (e.g., assay falls below 90% of the initial value, or a specific degradation product exceeds its limit).[10]
-
Visualizations
Caption: Mechanism of action of this compound in reversing anticoagulation.
Caption: General workflow for this compound stability testing.
References
- 1. ashpublications.org [ashpublications.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. veeprho.com [veeprho.com]
Application Notes and Protocols for the Assessment of Ciraparantag using Thromboelastography (TEG) and Alternative Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciraparantag (PER977) is a novel, small molecule designed as a reversal agent for a broad spectrum of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2][3][4] It functions by binding directly to anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions, thereby neutralizing their effect and restoring normal hemostasis.[1][4][5][6] This document provides detailed application notes and protocols relevant to the assessment of this compound's effects on coagulation, with a specific focus on the challenges and alternative approaches to using thromboelastography (TEG).
Critical Considerations for this compound and Coagulation Assays
Standard plasma-based coagulation assays, including thromboelastography (TEG) with conventional activators, are not recommended for quantifying the reversal effects of this compound.[5][7][8] This is due to significant in vitro interactions that lead to inaccurate and misleading results.
Key Interferences:
-
Anticoagulants in Collection Tubes: this compound can interact with the anticoagulants used in blood collection tubes, such as sodium citrate, oxalate, and EDTA. The molar excess of these anions can disrupt the this compound-anticoagulant complex, freeing the anticoagulant in the plasma and making plasma-based assays unrepresentative of physiological conditions.[5][7][8]
-
Assay Activators: Common TEG activators like kaolin and celite can adsorb this compound, which significantly reduces its effective concentration in the sample. This leads to an underestimation of its reversal activity.[5][7]
Due to these limitations, the primary pharmacodynamic endpoint used in clinical studies of this compound is the Whole Blood Clotting Time (WBCT) , performed without activators.[5][7][8]
Mechanism of Action and Assay Interaction
The following diagram illustrates the mechanism of action of this compound and the points of interference in standard coagulation assays.
Caption: Mechanism of this compound and in vitro assay interferences.
Recommended Protocol: Whole Blood Clotting Time (WBCT)
This protocol is based on the methodologies reported in clinical studies of this compound.
Objective: To assess the effect of this compound on whole blood coagulation in the absence of interfering activators.
Materials:
-
Freshly drawn whole blood (no anticoagulant for immediate use, or collected in specific tubes if validated)
-
Glass tubes
-
Water bath or heat block at 37°C
-
Stopwatch
Procedure:
-
Sample Collection: Collect whole blood via clean venipuncture. For immediate testing, draw blood into a plain glass tube.
-
Pre-warming: Place the glass tubes in a 37°C water bath or heat block to pre-warm.
-
Assay Initiation: Dispense a defined volume (e.g., 1 mL) of whole blood into a pre-warmed glass tube and simultaneously start a stopwatch.
-
Clot Observation: Keep the tube at 37°C. Every 30 seconds, gently tilt the tube to approximately a 45-degree angle to observe for clot formation.
-
Endpoint Determination: The WBCT is the time from the addition of blood to the tube until the blood no longer flows freely upon tilting (i.e., a solid clot has formed).
-
Replicates: It is recommended to perform the assay in triplicate to ensure accuracy and assess variability.[9]
Experimental Workflow for Assessing this compound Reversal
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in reversing the effects of an anticoagulant.
Caption: Workflow for evaluating this compound's reversal effect.
Quantitative Data on this compound's Reversal Effect (Measured by WBCT)
The following tables summarize data from clinical trials where this compound's effect on reversing DOACs was measured by WBCT.
Table 1: Reversal of Edoxaban-Induced Anticoagulation by this compound
| This compound Dose | Time to Reversal | Sustained Effect | Reference |
| 100 mg - 300 mg | Within 10-30 minutes | At least 24 hours | [7][8] |
Note: Full reversal was defined as WBCT returning to ≤10% above baseline.
Table 2: Reversal of Apixaban and Rivaroxaban in Healthy Elderly Subjects
| Anticoagulant | Effective this compound Dose for Sustained Reversal | Time to Complete Reversal in a High Proportion of Subjects | Reference |
| Apixaban | 60 mg | Within 15 minutes | [5][9] |
| Rivaroxaban | 180 mg | Within 15 minutes | [5][9] |
Note: Complete reversal was defined as WBCT ≤10% above baseline.[5]
Alternative Approaches and Future Directions
While standard TEG is not suitable, the development of modified TEG protocols or alternative viscoelastic assays that are not susceptible to the identified interferences could be an area of future research. This might involve:
-
The use of non-contact activation methods.
-
The development of TEG reagents that do not interact with this compound.
-
The use of whole blood samples without any anticoagulant for immediate point-of-care testing, though this presents logistical challenges.
One study noted that TEG may have utility in differentiating between Factor Xa inhibitors and direct thrombin inhibitors, suggesting a potential, albeit indirect, application in complex coagulopathic scenarios.[10]
Conclusion
The assessment of this compound's pharmacodynamics presents unique challenges for standard coagulation assays like TEG. The current body of evidence strongly indicates that WBCT without activators is the most reliable method for quantifying its reversal effects. Researchers and clinicians should be aware of the significant limitations of using TEG and other plasma-based assays with this compound to avoid generating misleading data. Future work may focus on developing modified viscoelastic assays that are compatible with this novel reversal agent.
References
- 1. Educational resources - Medthority Connect [connect.medthority.com:443]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ciraparantag Dose for Complete DOAC Reversal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing ciraparantag dosage for the complete reversal of Direct Oral Anticoagulants (DOACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in reversing DOACs?
This compound is a synthetic, small, water-soluble molecule that acts as a universal anticoagulant reversal agent.[1] It is designed to bind directly to a range of anticoagulants, including unfractionated heparin, low-molecular-weight heparin, and DOACs such as Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (dabigatran).[1][2] The binding occurs through non-covalent interactions, specifically charge-charge interactions and hydrogen bonds.[3][4] This binding prevents the anticoagulant from interacting with its endogenous target (e.g., Factor Xa or thrombin), thereby restoring the normal coagulation process.[4] Dynamic light scattering experiments have confirmed the physical association between this compound and various DOACs.[2]
Q2: What is the recommended starting dose of this compound for reversing different DOACs in pre-clinical and clinical studies?
Dose-ranging studies have been conducted to determine the optimal dose of this compound for reversing different DOACs. The required dose appears to be dependent on the specific DOAC being reversed.
-
Apixaban: In a Phase 2 clinical trial with healthy elderly subjects at steady-state apixaban (10 mg twice daily), a 60 mg intravenous dose of this compound was sufficient to achieve sustained reversal of anticoagulation.[5][6] Doses of 60 mg and 120 mg resulted in 100% of subjects achieving complete reversal within one hour, sustained for at least five hours.[5][7]
-
Rivaroxaban: For subjects at steady-state rivaroxaban (20 mg once daily), a higher dose of 180 mg of this compound was required to achieve rapid and sustained reversal in all participants.[5][6]
-
Edoxaban: In healthy volunteers who received a 60 mg oral dose of edoxaban, intravenous this compound doses of 100 mg to 300 mg resulted in complete reversal of anticoagulation within 10 minutes, with the effect sustained for 24 hours.[8][9]
Q3: How quickly does this compound reverse DOAC-induced anticoagulation?
This compound has a rapid onset of action. Following intravenous administration, it reaches maximum plasma concentration within minutes.[3][10] In clinical trials, the reversal of DOAC-induced anticoagulation, as measured by whole blood clotting time (WBCT), was observed within 10 to 30 minutes of this compound administration.[3][8] For apixaban and rivaroxaban, reversal was seen as early as 15 minutes post-infusion.[11]
Q4: What is the duration of the reversal effect of this compound?
The reversal effect of this compound is sustained. In clinical studies with edoxaban, a single dose of this compound maintained the reversal of anticoagulation for 24 hours.[8][9] For apixaban and rivaroxaban, the reversal was sustained for at least 5 and 6 hours, respectively, and in many cases, throughout the 24-hour measurement period.[5][11]
Troubleshooting Guide
Issue 1: Inconsistent or variable results with standard coagulation assays (PT, aPTT, anti-Xa) when measuring this compound's effect.
-
Cause: this compound is a cationic molecule that can bind to anionic substances present in standard blood collection tubes (e.g., sodium citrate, EDTA) and to the activators used in many plasma-based coagulation assays (e.g., kaolin, celite).[3][8] This interference can lead to inaccurate and unreliable measurements of its reversal effect.[8][12]
-
Solution: The manual whole blood clotting time (WBCT) is the recommended assay for assessing the pharmacodynamic effect of this compound.[3][5] The WBCT is a global measure of clotting that is performed in reagent-free collection equipment, thus avoiding the interference seen with other assays.[5][8] An automated point-of-care coagulometer that replicates the manual WBCT is also in development.[2] When performing WBCT, it is crucial to use trained technicians to ensure high precision and reproducibility.[5]
Issue 2: Determining the appropriate this compound dose for a new DOAC or a different patient population.
-
Cause: The optimal dose of this compound can vary depending on the specific DOAC, its dosage, and potentially patient-specific factors.[2]
-
Solution: It is recommended to conduct dose-ranging studies to establish the effective dose for the specific experimental conditions. These studies should use a reliable pharmacodynamic endpoint, such as the WBCT, to assess the degree of anticoagulation reversal.[5] Start with doses informed by pre-clinical animal models and previously published clinical trial data for similar DOACs.
Issue 3: Observing transient side effects such as flushing or a sensation of warmth after this compound administration.
-
Cause: Mild and transient hot flashes or flushing have been reported as common adverse events related to this compound administration in clinical trials.[5][8]
-
Solution: These side effects have generally been mild and not dose-limiting.[5][9] Monitor subjects closely during and after administration. If severe or persistent, consider adjusting the infusion rate or discontinuing the experiment for that subject and reporting the adverse event.
Data Presentation
Table 1: this compound Dose Ranging for Apixaban Reversal in Healthy Elderly Subjects [5][6]
| This compound Dose | Placebo | 30 mg | 60 mg | 120 mg |
| Subjects with Complete and Sustained Reversal (%) | 17% | 67% | 100% | 100% |
Subjects received apixaban 10 mg orally twice daily for 3.5 days. Complete reversal was defined as WBCT within 10% of baseline, sustained for 5 hours.
Table 2: this compound Dose Ranging for Rivaroxaban Reversal in Healthy Elderly Subjects [5][6]
| This compound Dose | Placebo | 30 mg | 60 mg | 120 mg | 180 mg |
| Subjects with Complete and Sustained Reversal (%) | 13% | 58% | 75% | 67% | 100% |
Subjects received rivaroxaban 20 mg orally once daily for 3 days. Complete reversal was defined as WBCT within 10% of baseline, sustained for 6 hours.
Table 3: this compound Dose Ranging for Edoxaban Reversal in Healthy Subjects [8][9]
| This compound Dose | Placebo | 100 mg - 300 mg |
| Time to Complete Reversal | 12-15 hours | Within 10 minutes |
| Duration of Reversal | N/A | 24 hours |
Subjects received a single 60 mg oral dose of edoxaban.
Experimental Protocols
Protocol 1: Phase 2 Clinical Trial for Apixaban Reversal [5][6][13]
-
Subject Recruitment: Enroll healthy subjects aged 50-75 years.
-
Anticoagulation: Administer apixaban 10 mg orally twice daily for 3.5 days to achieve steady-state anticoagulation.
-
Randomization: At steady-state, randomize subjects in a 3:1 ratio to receive a single intravenous dose of this compound (30, 60, or 120 mg) or placebo.
-
Drug Administration: Administer this compound or placebo as a single IV infusion over 10 minutes, 3 hours after the last dose of apixaban.
-
Efficacy Measurement: Measure whole blood clotting time (WBCT) at multiple timepoints over 24 hours, starting at 15 minutes post-dose. WBCT should be performed in triplicate by trained technicians blinded to the treatment.
-
Primary Endpoint: The proportion of subjects with complete reversal of WBCT (to ≤10% of baseline) within 1 hour post-dose and sustained through 5 hours.
-
Safety Monitoring: Monitor for adverse events, with a focus on mild, transient hot flashes or flushing.
Protocol 2: Phase 2 Clinical Trial for Rivaroxaban Reversal [5][6][13]
-
Subject Recruitment: Enroll healthy subjects aged 50-75 years.
-
Anticoagulation: Administer rivaroxaban 20 mg orally once daily for 3 days to achieve steady-state anticoagulation.
-
Randomization: At steady-state, randomize subjects in a 3:1 ratio to receive a single intravenous dose of this compound (30, 60, 120, or 180 mg) or placebo.
-
Drug Administration: Administer this compound or placebo as a single IV infusion over 10 minutes, 4 hours after the last dose of rivaroxaban.
-
Efficacy Measurement: Measure whole blood clotting time (WBCT) at multiple timepoints over 24 hours, starting at 15 minutes post-dose. WBCT should be performed in triplicate by trained technicians blinded to the treatment.
-
Primary Endpoint: The proportion of subjects with complete reversal of WBCT (to ≤10% of baseline) within 1 hour post-dose and sustained through 6 hours.
-
Safety Monitoring: Monitor for adverse events, with a focus on mild, transient hot flashes or flushing.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Educational resources - Medthority Connect [connect.medthority.com:443]
- 5. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. esmed.org [esmed.org]
- 9. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ciraparantag and Coagulation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interference of ciraparantag in coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, water-soluble, small molecule under development as a universal reversal agent for several classes of anticoagulants.[1] It is designed to bind directly to unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran).[1][2][3] The binding is achieved through non-covalent, charge-charge interactions and hydrogen bonding, which neutralizes the anticoagulant's activity and allows for the restoration of normal hemostasis.[1][3][4]
Q2: Why does this compound interfere with standard coagulation assays?
A2: this compound is a cationic molecule, meaning it has a positive charge. This property causes it to bind to anionic (negatively charged) substances that are commonly used in routine coagulation testing.[2][5] This includes:
-
Anticoagulants in blood collection tubes: Sodium citrate, EDTA, and oxalate.[2][5]
-
Activators in plasma-based assays: Kaolin and Celite used in the activated partial thromboplastin time (aPTT) test.[2][5]
This binding in the test tube (in vitro) can lead to inaccurate and misleading results, as it effectively removes this compound from the plasma sample, making it seem as though the anticoagulant reversal is not occurring.[2][6]
Q3: Which coagulation assays are most affected by this compound interference?
A3: Plasma-based coagulation assays are generally unsuitable for monitoring the effects of this compound.[2][5] The most significantly affected assays include:
-
Prothrombin Time (PT)
-
Dilute Thrombin Time (dTT)[6]
Q4: What is the recommended method for assessing the anticoagulant reversal effect of this compound?
A4: The recommended method for measuring the effect of this compound is the whole blood clotting time (WBCT).[2][5] This test is performed using reagent-free collection equipment, thereby avoiding the interference from anionic substances present in standard plasma-based assays.[2][5] Clinical trials for this compound have utilized manual WBCT, and an automated point-of-care coagulometer that replicates the WBCT is also in development.[5][7]
Q5: Is there any way to mitigate this compound interference in laboratory assays?
A5: Some research suggests that activated charcoal-based adsorbents, such as DOAC-Stop™, may help mitigate the interference of this compound in plasma-based assays in vitro.[6] These agents can adsorb both DOACs and this compound, potentially allowing for more accurate measurement of underlying coagulation status.[6] However, it is important to note that these products are not yet FDA-approved for this purpose and their effectiveness can be variable.[8]
Troubleshooting Guides
Problem: Inconsistent or unexpectedly prolonged clotting times in plasma-based assays (PT, aPTT) after this compound administration.
Cause: This is the expected outcome due to the in vitro interference of this compound with assay reagents. The cationic nature of this compound leads to its binding with anionic components of the assay, making it appear as if the anticoagulant is still active.[2][5]
Solution:
-
Discontinue reliance on plasma-based assays: Do not use PT, aPTT, or anti-Xa assays to monitor the efficacy of this compound.[2][3][5]
-
Utilize Whole Blood Clotting Time (WBCT): If available, switch to measuring WBCT, which is not affected by the reagent-based interference.[2][5]
-
Consider investigational methods: In a research setting, you may explore the use of activated charcoal-based adsorbents to remove this compound from the plasma sample before performing coagulation tests.[6] Be aware that this is an experimental approach.
Problem: Chromogenic anti-Xa assay results do not show reversal of Factor Xa inhibitor activity in the presence of this compound.
Cause: Similar to clotting-based assays, chromogenic anti-Xa assays can be affected by this compound. While the exact mechanism of interference may differ, the binding of this compound to components in the assay system can lead to inaccurate results.[3][6]
Solution:
-
Primary Method: Rely on WBCT for assessing the reversal of anticoagulation.[9][10]
-
Interpret with caution: If anti-Xa assays are performed, the results should be interpreted with extreme caution and not be the sole determinant of hemostatic status.
-
Alternative Approaches: For research purposes, investigate the potential of pre-treating plasma samples with agents like DOAC-Stop™ to minimize interference.[6]
Data Presentation
Table 1: Concentration-Dependent Interference of this compound on Coagulation Parameters in Human Plasma
| This compound Concentration (ng/mL) | Prothrombin Time (PT) (s) | Activated Partial Thromboplastin Time (aPTT) (s) | Fibrinogen (g/L) |
| 0 (Baseline) | 11.5 ± 0.10 | 26.2 ± 0.60 | 3.0 ± 0.10 |
| 100 | 11.6 ± 0.15 | 26.5 ± 0.40 | 3.0 ± 0.06 |
| 1000 | 11.8 ± 0.06 | 27.4 ± 0.61 | 3.0 ± 0.06 |
| 10,000 | 12.3 ± 0.15 | 30.9 ± 1.43 | 3.1 ± 0.06 |
Data adapted from a study by Harte et al.[6] Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Whole Blood Clotting Time (WBCT) in Healthy Subjects on Edoxaban
| Treatment Group | Baseline WBCT (seconds) | WBCT after Edoxaban (seconds) | WBCT after this compound/Placebo (seconds) |
| Placebo | 135 | 185 | 183 |
| This compound (100 mg) | 134 | 184 | 145 |
| This compound (300 mg) | 136 | 187 | 142 |
Data adapted from a study by Ansell et al.[9] WBCT was measured 10 minutes after administration of this compound or placebo.
Experimental Protocols
Protocol 1: Measurement of Whole Blood Clotting Time (WBCT)
This protocol is a generalized representation based on descriptions in clinical trials.
Objective: To determine the clotting time of whole blood without the use of activating reagents.
Materials:
-
Non-coated glass or plastic tubes
-
Water bath or heat block at 37°C
-
Stopwatch
-
Venipuncture equipment
Procedure:
-
Pre-warm the collection tubes to 37°C.
-
Perform a clean venipuncture and draw blood directly into the pre-warmed tube.
-
Start the stopwatch immediately upon the blood entering the tube.
-
Incubate the tube at 37°C.
-
Gently tilt the tube at regular intervals (e.g., every 30 seconds) to observe for clot formation.
-
The endpoint is the time at which the blood no longer flows freely and a solid clot is formed.
-
Record the time in seconds.
Protocol 2: In Vitro Mitigation of this compound Interference using DOAC-Stop™
This protocol is based on the methodology described by Harte et al.[6]
Objective: To remove this compound and DOACs from a plasma sample to allow for more accurate coagulation testing.
Materials:
-
Citrated plasma sample containing this compound and/or a DOAC
-
DOAC-Stop™ tablets (or equivalent activated charcoal-based adsorbent)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Coagulation analyzer
Procedure:
-
Add one DOAC-Stop™ tablet to 1 mL of the plasma sample in a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
Centrifuge the sample at 2000 x g for 5 minutes to pellet the activated charcoal.
-
Carefully aspirate the supernatant (clarified plasma) without disturbing the pellet.
-
Perform the desired coagulation assays (e.g., PT, aPTT) on the clarified plasma using a standard coagulation analyzer.
Visualizations
Caption: Mechanism of this compound Interference in Coagulation Assays.
Caption: Troubleshooting Workflow for Coagulation Testing with this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Educational resources - Medthority Connect [connect.medthority.com:443]
- 5. esmed.org [esmed.org]
- 6. mdpi.com [mdpi.com]
- 7. Study of this compound for Reversal of Anticoagulation Induced by Edoxaban, Apixaban or Rivaroxaban in Healthy Adults | Clinical Research Trial Listing [centerwatch.com]
- 8. youtube.com [youtube.com]
- 9. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
addressing potential procoagulant effects of ciraparantag
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information to address potential procoagulant effects of ciraparantag during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, small, water-soluble cationic molecule designed to reverse the effects of various anticoagulants.[1][2][3] It works by directly binding to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa and Factor IIa inhibitors.[2][4][5] This binding occurs through non-covalent, charge-charge interactions, which effectively sequesters the anticoagulant drugs, preventing them from interacting with their respective coagulation factor targets.[2][4][6][7]
Q2: Does this compound exhibit inherent procoagulant activity?
Based on preclinical and clinical studies, there is no evidence to suggest that this compound possesses inherent procoagulant activity.[4][6][8] In human trials, the administration of this compound did not lead to a significant or consistent increase in biomarkers of coagulation activation, such as D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI).[4][8][9][10]
Q3: What are the common adverse events associated with this compound administration?
In clinical trials, this compound has been generally well-tolerated.[11][12] The most frequently reported adverse events are mild and transient, including flushing, a sensation of warmth, and alterations in taste.[11][12][13][14] These effects have not been found to be dose-limiting.[9]
Q4: How is the reversal of anticoagulation by this compound monitored?
Standard plasma-based coagulation assays, such as activated partial thromboplastin time (aPTT) and prothrombin time (PT), are not suitable for monitoring this compound's effect.[4][15] This is because this compound is a cationic molecule that interacts with anionic reagents (e.g., citrate, kaolin, celite) in the collection tubes and assays, leading to inaccurate results.[4][16] The whole blood clotting time (WBCT) has been successfully used in clinical trials to measure the reversal of anticoagulation.[4][6][7] An automated point-of-care coagulometer that replicates the WBCT is also under development.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent or variable results in plasma-based coagulation assays (aPTT, PT) after this compound administration. | Interference of cationic this compound with anionic reagents in the assay.[4][16] | Utilize a whole blood clotting time (WBCT) assay, which is not affected by this interference.[4][7] Avoid using standard plasma-based coagulation assays for monitoring this compound's effect.[4][15] |
| Difficulty in determining the optimal dose of this compound for reversing a specific anticoagulant. | The effective dose of this compound can vary depending on the anticoagulant being reversed.[1] | Refer to dose-ranging studies from clinical trials. For example, a 60 mg dose of this compound was found to achieve sustained reversal for apixaban, while 180 mg was required for rivaroxaban in healthy elderly subjects.[11] |
| Observing unexpected clotting in vitro when this compound is added to plasma samples. | This is unlikely to be a direct procoagulant effect of this compound. It may be an artifact of the in vitro system or interaction with assay components. | In vitro studies have shown that this compound does not remove anticoagulant activities in plasma-based assays due to preferential binding to assay reagents.[16] Ensure that the experimental setup is appropriate and consider using WBCT for in vitro assessments. |
| Concern about potential off-target effects of this compound. | Questions about non-specific binding to other proteins or drugs. | Dynamic light scattering (DLS) studies have shown that this compound does not bind to a variety of proteins, including coagulation factors, or other commonly used drugs.[1][4] |
Data Presentation
Table 1: Summary of this compound's Effect on Reversing Anticoagulation in Healthy Volunteers
| Anticoagulant | This compound Dose | Time to Complete Reversal | Sustained Reversal Duration | Key Findings | Reference |
| Edoxaban (60 mg) | 100 - 300 mg (single IV dose) | Within 10-30 minutes | At least 24 hours | Full reversal of anticoagulation was observed.[9] | [9] |
| Enoxaparin (1.5 mg/kg) | 100 - 300 mg (single IV dose) | Rapidly after bolus injection | Not specified, but persisted | Complete reversal of enoxaparin anticoagulation was observed.[8] | [8] |
| Apixaban (10 mg BID) | 60 mg | Within 1 hour | At least 5 hours | Achieved sustained reversal.[11] | [11] |
| Rivaroxaban (20 mg QD) | 180 mg | Within 1 hour | At least 6 hours | Achieved sustained reversal.[11] | [11] |
Table 2: Biomarkers for Assessing Procoagulant Potential
| Biomarker | Description | Expected Change with Procoagulant Effect | Observed Change with this compound | Reference |
| D-dimer | A fibrin degradation product, elevated levels indicate thrombosis. | Increase | No consistent or significant increase.[4][8][9][10] | [4][8][9][10] |
| Prothrombin Fragment 1.2 (F1.2) | A marker of thrombin generation. | Increase | No consistent or significant increase.[4][8][9][10] | [4][8][9][10] |
| Tissue Factor Pathway Inhibitor (TFPI) | A natural anticoagulant that regulates the initiation of coagulation. | Decrease | No consistent or significant increase.[4][8][9][10] | [4][8][9][10] |
Experimental Protocols
Assessment of Procoagulant Effects in Human Subjects
Objective: To determine if this compound administration induces a prothrombotic state.
Methodology:
-
Collect baseline blood samples from healthy volunteers.
-
Administer a single intravenous dose of this compound.
-
Collect blood samples at specified time points post-administration (e.g., 12 and 24 hours).[10]
-
Measure the levels of D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor in the collected plasma samples using validated immunoassays.[10]
-
Compare the post-administration levels of these biomarkers to the baseline levels to assess for any significant changes.[10]
Rat Tail Transection Bleeding Model
Objective: To evaluate the in vivo efficacy of this compound in reversing anticoagulant-induced bleeding.
Methodology:
-
Administer an anticoagulant (e.g., edoxaban, dabigatran) to rats.[4]
-
At the time of peak anticoagulant concentration, administer a single intravenous dose of this compound or saline control.[4]
-
Shortly after this compound administration, transect the rat's tail at a standardized location.[4]
-
Collect and measure the total blood loss over a specified period.[4]
-
Compare the blood loss in the this compound-treated group to the saline control group to determine the reversal effect.[4]
Visualizations
References
- 1. Educational resources - Medthority Connect [connect.medthority.com:443]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Portico [access.portico.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. esmed.org [esmed.org]
- 13. researchgate.net [researchgate.net]
- 14. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 15. Measurement and Reversal of the Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
troubleshooting unexpected results in ciraparantag studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciraparantag.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my standard plasma-based coagulation assays (e.g., aPTT, PT, anti-Xa) showing inconsistent or no reversal of anticoagulation after administering this compound?
A1: This is a well-documented and expected interaction. This compound is a cationic molecule that binds to anionic substances commonly used in standard blood collection tubes and coagulation assays.[1][2][3] This includes anticoagulants in collection tubes like sodium citrate and EDTA, as well as activators in assays like kaolin and Celite used in aPTT tests.[1][3] This binding interferes with the assays, leading to unreliable and highly variable results that do not accurately reflect the in vivo reversal of anticoagulation.[3] Therefore, plasma-based assays are considered unsuitable for measuring this compound's effect.[1]
Q2: What is the recommended method for assessing the reversal of anticoagulation by this compound?
A2: The most reliable method demonstrated in both preclinical and clinical trials is the Whole Blood Clotting Time (WBCT).[1][2][4] The WBCT is performed on whole blood without the addition of external activators, thus avoiding the interference seen with plasma-based assays.[3][5] An automated point-of-care coagulometer that replicates the manual WBCT is also in development to provide rapid and precise measurements.[1][3]
Q3: I am observing transient flushing or a sensation of warmth in my subjects after this compound administration. Is this a known side effect?
A3: Yes, mild and transient adverse events such as flushing, periorbital and facial flushing, and a sensation of warmth or coolness are the most commonly reported side effects related to this compound infusion.[3][4][6][7] These effects have been noted in clinical trials and are generally not considered dose-limiting.[6][7]
Q4: What is the expected onset of action and duration of effect for this compound?
A4: this compound has a rapid onset of action. In clinical trials, it has been shown to reverse the anticoagulant effects of edoxaban within 10-30 minutes of administration.[2][5][7] The reversal effect has been observed to be sustained for at least 24 hours after a single intravenous dose.[2][5][7] this compound itself has a short half-life of 12 to 19 minutes.[1][8][9]
Q5: I am not seeing a complete reversal of anticoagulation. What could be the issue?
A5: The reversal of anticoagulation by this compound is dose-dependent.[1][4] Incomplete reversal may be due to an insufficient dose of this compound for the level of anticoagulation present. The required dose of this compound can vary depending on the specific anticoagulant being reversed and its concentration.[1] For example, a higher dose of this compound was required to achieve sustained reversal of rivaroxaban compared to apixaban in healthy subjects.[4]
Q6: Is there a risk of a procoagulant effect after administering this compound?
A6: Based on clinical trial data, there has been no evidence of procoagulant activity with this compound.[1][2][7] This has been assessed by measuring levels of D-dimer and prothrombin fragment 1.2, which have not shown significant increases after this compound administration.[1][7]
Data from Clinical Trials
Table 1: this compound Dose-Ranging for Apixaban Reversal
| This compound Dose | Placebo | 30 mg | 60 mg | 120 mg |
| Subjects with Complete and Sustained Reversal (%) | 17% | 67% | 100% | 100% |
| Data from a Phase 2 trial in healthy elderly subjects on steady-state apixaban (10 mg twice daily). Complete and sustained reversal was defined as WBCT ≤10% above baseline within 1 hour and sustained through 5 hours.[4] |
Table 2: this compound Dose-Ranging for Rivaroxaban Reversal
| This compound Dose | Placebo | 30 mg | 60 mg | 120 mg | 180 mg |
| Subjects with Complete and Sustained Reversal (%) | 13% | 58% | 75% | 67% | 100% |
| Data from a Phase 2 trial in healthy elderly subjects on steady-state rivaroxaban (20 mg once daily). Complete and sustained reversal was defined as WBCT ≤10% above baseline within 1 hour and sustained through 6 hours.[4] |
Experimental Protocols
Key Experiment: Manual Whole Blood Clotting Time (WBCT)
This protocol describes the manual WBCT method used in clinical trials to assess the efficacy of this compound.
Objective: To determine the time required for whole blood to form a solid clot without the use of external activators.
Materials:
-
Non-coated glass tubes
-
Water bath at 37°C
-
Stopwatch
-
Blood collection supplies
Procedure:
-
Draw a blood sample directly into a non-coated glass tube.
-
Immediately start a stopwatch.
-
Place the tube in a 37°C water bath.
-
Gently tilt the tube every 30 seconds to observe for clot formation.
-
The endpoint is reached when the blood no longer flows upon tilting the tube, indicating the formation of a solid clot.
-
Record the time from the start of the stopwatch to the endpoint.
-
For robust data, measurements can be performed in triplicate by different technicians to assess inter-observer variability.[10]
Visualizations
Caption: this compound binds to anticoagulants, preventing their interaction with coagulation factors.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. esmed.org [esmed.org]
- 4. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
Technical Support Center: Refining Ciraparantag Protocols for Specific Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ciraparantag in preclinical animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why are my plasma-based coagulation assay results (e.g., aPTT, PT) inconsistent or showing no reversal after this compound administration? | This compound is a cationic molecule that interferes with the anionic reagents used in standard plasma-based coagulation assays (e.g., kaolin in aPTT) and can bind to anticoagulants in the collection tube, leading to a false indication of continued anticoagulation.[1] | Switch to a whole blood clotting time (WBCT) assay, which is not affected by these interactions and provides a more accurate measure of this compound's in vivo efficacy.[2] If plasma-based assays are necessary for other endpoints, consider using specialized adsorbents like DOAC-Stop™ to mitigate this compound-associated interferences.[1] |
| I am observing variable or incomplete reversal of anticoagulation in my animal model. | - Inadequate Dose: The dose of this compound may be insufficient for the specific anticoagulant, its dose, and the animal species. - Timing of Administration: The timing of this compound administration relative to the peak concentration of the anticoagulant is critical for optimal reversal. - Drug Formulation/Administration Issue: Improper formulation or incomplete intravenous administration can lead to reduced efficacy. | - Dose-Response Study: Conduct a dose-response study to determine the optimal this compound dose for your specific experimental conditions. Refer to the quantitative data tables below for starting dose ranges. - Optimize Timing: Administer this compound at the expected peak plasma concentration of the anticoagulant. This information is often available in the literature for specific anticoagulants and animal models. - Ensure Proper Administration: Confirm complete intravenous injection. For small animals, a tail vein catheter can improve accuracy. Ensure the this compound solution is properly formulated and fully dissolved. |
| I am seeing unexpected adverse events in my animals, such as flushing or distress. | Mild and transient flushing or a sensation of warmth has been reported as a common side effect of this compound administration.[3] More severe distress could indicate an issue with the injection rate or formulation. | - Monitor for Transient Effects: Be aware that mild flushing is a known effect. - Control Injection Rate: Administer the intravenous injection slowly and observe the animal for any signs of distress. - Vehicle Control: Include a vehicle-only control group to rule out effects from the formulation buffer. |
| There is high variability in bleeding volume/time within my experimental groups. | Bleeding models inherently have some variability. Factors such as the precise location and depth of the injury, animal's core body temperature, and hydration status can influence outcomes. | - Standardize Injury: Utilize a template or guide to ensure consistent injury size and location in tail transection or liver laceration models.[3] - Maintain Homeostasis: Keep animals on a warming pad to maintain core body temperature and ensure they are adequately hydrated. - Increase Sample Size: A larger number of animals per group can help to overcome inter-animal variability and increase statistical power. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small, synthetic, cationic molecule that binds directly to a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) like Factor Xa and direct thrombin inhibitors.[4][5] This non-covalent binding prevents the anticoagulant from interacting with its target coagulation factor, thereby restoring the normal coagulation process.[5][6]
2. In which animal models has this compound been successfully used?
This compound has been effectively studied in rodent models, particularly rats and mice, using tail transection and liver laceration bleeding models to assess its reversal efficacy.[4][7][8] While less common, studies in larger animals such as pigs and rabbits have also been conducted to evaluate the reversal of anticoagulants.[9]
3. How should I prepare and administer this compound in my animal studies?
This compound is a water-soluble molecule that is administered intravenously. For preclinical studies, it is typically dissolved in sterile saline or another appropriate vehicle. The administration should be via a route that ensures rapid and complete delivery into the circulation, such as a tail vein injection in rodents.
4. What is the pharmacokinetic profile of this compound?
This compound exhibits a rapid onset of action, reaching maximum plasma concentrations within minutes of intravenous administration.[8] It also has a short half-life, being quickly metabolized by serum peptidases into inactive metabolites that are then excreted in the urine.[4][8]
Quantitative Data: this compound Dosing in Animal Models
The following tables summarize effective intravenous (IV) doses of this compound for the reversal of various anticoagulants in rat and mouse models.
Table 1: this compound Dosing in Rat Models
| Anticoagulant | Anticoagulant Dose | This compound Reversal Dose (IV) | Animal Model | Reference |
| Edoxaban | 10 mg/kg (oral) | 5-10 mg/kg | Tail Transection | [4] |
| Apixaban | 3.125 mg/kg (oral) | 12.5 mg/kg | Tail Transection | [4] |
| Rivaroxaban | 5 mg/kg (oral) | 31.25 mg/kg | Tail Transection | [4] |
| Dabigatran | 37.5 mg/kg (oral) | 31.25 mg/kg | Tail Transection | [4] |
| Enoxaparin | 10 mg/kg (IV) | 30 mg/kg | Tail Transection | [4] |
| Unfractionated Heparin (UFH) | 1 mg/kg (IV) | 10-20 mg/kg | Tail Transection | [4] |
Table 2: this compound Dosing in Mouse Models
| Anticoagulant | Anticoagulant Dose | This compound Reversal Dose (IV) | Animal Model | Reference |
| Dabigatran | Not Specified | Not Specified | Tail Hemorrhage | |
| Edoxaban | Not Specified | Not Specified | Tail Hemorrhage | |
| Apixaban | Not Specified | Not Specified | Tail Hemorrhage | |
| Rivaroxaban | Not Specified | Not Specified | Tail Hemorrhage | |
| Enoxaparin | Not Specified | Not Specified | Tail Hemorrhage | [3] |
Note: Specific dose-response data for this compound in mouse models is less frequently published with precise dosages. Researchers are encouraged to perform dose-finding studies based on the data from rat models and the specific anticoagulant being investigated.
Experimental Protocols
Rat Tail Transection Bleeding Model
This model is commonly used to assess the efficacy of pro-hemostatic and anticoagulant reversal agents.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Warming pad
-
Scalpel or razor blade
-
Saline solution (37°C)
-
Collection tubes
-
Anticoagulant of choice
-
This compound solution
Procedure:
-
Anesthetize the rat and place it on a warming pad to maintain body temperature.
-
Administer the anticoagulant via the appropriate route (e.g., oral gavage, intravenous injection) and wait for the time to peak plasma concentration.
-
Administer the this compound solution or vehicle control intravenously via the tail vein.
-
After a short interval (e.g., 2-5 minutes) to allow for distribution, transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail in a tube containing 37°C saline.
-
Record the time to cessation of bleeding. Bleeding is considered stopped when no blood flow is observed for at least 30 seconds.
-
Total blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer.
Mouse Liver Laceration Bleeding Model
This model simulates internal hemorrhage and is useful for evaluating hemostatic agents in a more severe bleeding scenario.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Warming pad
-
Surgical instruments (scissors, forceps)
-
Gauze or absorbent sponges (pre-weighed)
-
Saline solution
-
Anticoagulant of choice
-
This compound solution
Procedure:
-
Anesthetize the mouse and maintain it on a warming pad.
-
Perform a midline laparotomy to expose the liver.
-
Administer the anticoagulant and allow for it to take effect.
-
Administer the this compound solution or vehicle control intravenously.
-
After a brief distribution period, create a standardized laceration on one of the liver lobes (e.g., a 5 mm long, 3 mm deep incision on the left lateral lobe).
-
Use pre-weighed gauze to blot the bleeding site at regular intervals (e.g., every 30 seconds) until bleeding stops.
-
The primary endpoints are bleeding time (time to hemostasis) and total blood loss (calculated from the weight difference of the gauze before and after blood absorption).
Visualizations
Caption: General experimental workflow for evaluating this compound in animal models.
Caption: Mechanism of action of this compound in reversing anticoagulation.
Caption: Troubleshooting logic for coagulation assay interference.
References
- 1. This compound Does Not Remove Anticoagulant Activities In Vitro, but DOAC-Stop™ May Mitigate this compound-Associated Interferences in Coagulation Testing | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Uncontrolled Hemorrhagic Shock Modeled via Liver Laceration in Mice with Real Time Hemodynamic Monitoring [jove.com]
- 8. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciraparantag in preclinical settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical experiments with this compound.
Issue 1: Inconsistent or Unreliable Results from Standard Coagulation Assays
Question: Why are my plasma-based coagulation assays (e.g., aPTT, PT, anti-FXa) giving variable and unreliable results after administering this compound in my animal models?
Answer: This is an expected interaction. This compound is a cationic molecule that binds to anionic substances present in standard blood collection tubes (e.g., sodium citrate, EDTA) and in the reagents used for plasma-based coagulation assays (e.g., kaolin, Celite).[1] This interference can lead to the ex vivo release of the anticoagulant, masking the true in vivo reversal effect of this compound.[1] Consequently, these assays are not suitable for measuring this compound's efficacy.
Solution:
-
Recommended Assay: Utilize a whole blood clotting time (WBCT) assay, which is performed in reagent-free collection equipment. This method is not susceptible to the same interferences as plasma-based assays and provides a more accurate assessment of this compound's reversal activity.[2]
-
Alternative Approaches (with caution): While less ideal, some studies have explored the use of commercial activated charcoal-based adsorbents, such as DOAC-Stop™, to mitigate interferences in plasma-based assays.[1] However, the WBCT remains the most validated method for preclinical this compound studies.
Issue 2: Lack of Apparent Reversal Effect Despite Visual Hemostasis
Question: I observe a reduction in bleeding in my animal model (e.g., tail transection) after this compound administration, but my coagulation assay data does not show a corresponding reversal. What does this mean?
Answer: This discrepancy is likely due to the assay interference issue described above. The visual observation of reduced bleeding is a more accurate indicator of this compound's in vivo efficacy than confounded plasma-based coagulation tests.[3] Preclinical experiments have consistently shown that this compound significantly reduces blood loss in animal models, even when traditional coagulation assays fail to show a clear reversal.[1][4]
Solution:
-
Prioritize In Vivo Endpoints: Focus on direct measures of hemostasis in your animal models, such as bleeding volume and bleeding time, as the primary indicators of this compound's efficacy.
-
Implement WBCT: Incorporate the whole blood clotting time (WBCT) assay as the key pharmacodynamic measurement to quantitatively assess the reversal of anticoagulation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small, synthetic, cationic molecule that acts as a universal anticoagulant reversal agent.[5] It binds directly to various anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) like factor Xa and direct thrombin inhibitors, through non-covalent, charge-charge interactions.[4][5] This binding neutralizes the anticoagulant, allowing for the restoration of normal coagulation.[5]
Q2: What are the common preclinical models used to evaluate this compound's efficacy?
A2: The most common preclinical models are the rat tail transection and the rat liver laceration models.[3][4][5] These models are used to assess the ability of this compound to reduce bleeding induced by various anticoagulants.
Q3: What adverse events have been observed with this compound in preclinical studies?
A3: Preclinical studies in animal models have not reported significant adverse events.[2][6] In early-phase human trials, the most frequently reported adverse events were mild and transient, including periorbital and facial flushing, a cool sensation, or a sensation of warmth following intravenous injection.[2][5] Importantly, there has been no evidence of procoagulant activity, as measured by markers like D-dimer and prothrombin fragment 1.2.[2][5]
Q4: Is there evidence of a prothrombotic effect with this compound?
A4: No, preclinical and early clinical studies have not shown any evidence of a prothrombotic or hypercoagulable state following the administration of this compound.[2][5]
Quantitative Data from Preclinical Studies
The following tables summarize the dose-response data for this compound in reversing various anticoagulants in rat bleeding models.
Table 1: this compound Dose-Response in Reversing Edoxaban in a Rat Tail Transection Model [4]
| This compound IV Dose (mg/kg) | Anticoagulant (Edoxaban, oral) | Outcome |
| 1.25 | 10 mg/kg | No significant reduction in blood loss |
| 2.5 | 10 mg/kg | No significant reduction in blood loss |
| 5 | 10 mg/kg | Blood loss reduced to levels similar to control (no edoxaban) |
| 10 | 10 mg/kg | Blood loss reduced to levels similar to control (no edoxaban) |
Table 2: Effective this compound Doses for Reversal of Various Anticoagulants in a Rat Tail Transection Model [4]
| Anticoagulant | Anticoagulant Dose | This compound IV Dose (mg/kg) | Outcome |
| Dabigatran | 37.5 mg/kg (oral) | 31.25 | Reduction in blood loss to control levels |
| Apixaban | 3.125 mg/kg (oral) | 12.5 | Significant reduction in blood loss to baseline equivalent |
| Rivaroxaban | 5 mg/kg (oral) | Not specified | Data not available in the provided search results |
| Enoxaparin | 10 mg/kg (IV) | 30 | Full reversal of anticoagulant activity |
Experimental Protocols
1. Rat Tail Transection Bleeding Model
This protocol is a generalized procedure based on descriptions from preclinical studies of this compound.[3][4]
-
Animal Model: Male Sprague-Dawley rats.
-
Anticoagulation: Administer the anticoagulant of interest (e.g., edoxaban, dabigatran, apixaban) orally or intravenously at a predetermined dose. Allow sufficient time for the anticoagulant to reach peak concentration (Tmax).
-
This compound Administration: Administer this compound or a saline control intravenously via the jugular vein.
-
Bleeding Induction: After a short interval (e.g., 20 minutes) following this compound administration, fully transect the rat's tail at a specific distance from the tip (e.g., 2 mm).
-
Data Collection: Collect all shed blood into pre-weighed tubes for a set duration (e.g., 15 minutes, collected in two 7.5-minute intervals).
-
Endpoint: Determine the total blood loss by weighing the collection tubes.
2. Rat Liver Laceration Model
This protocol is a generalized procedure based on descriptions from preclinical studies.[3][7]
-
Animal Model: Anesthetized rats.
-
Surgical Preparation: Expose the liver through a midline incision.
-
Anticoagulation: Administer the anticoagulant as described in the tail transection model.
-
Bleeding Induction: Create a standardized laceration on a specific lobe of the liver (e.g., medial lobe) using a calibrated instrument.
-
This compound Administration: Administer this compound or saline control intravenously.
-
Data Collection: Measure the bleeding time from the laceration until hemostasis is achieved.
3. Whole Blood Clotting Time (WBCT) Assay
This protocol is a generalized procedure based on descriptions from this compound studies.[2][8]
-
Sample Collection: Collect fresh whole blood into reagent-free tubes (e.g., glass tubes).
-
Clot Formation: Start a timer immediately upon blood collection. Gently tilt the tube at regular intervals to observe the formation of a solid clot.
-
Endpoint: The WBCT is the time taken from the collection of blood to the formation of a solid clot that does not flow when the tube is inverted.
-
Blinding: To minimize bias, the technicians performing the WBCT should be blinded to the treatment groups.
Visualizations
Caption: Mechanism of action of this compound in reversing anticoagulation.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for inconsistent coagulation assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
Technical Support Center: Improving the Accuracy of Ciraparantag Efficacy Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciraparantag. Our goal is to help you overcome common challenges and improve the accuracy of your efficacy measurements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, small, water-soluble molecule that acts as a universal anticoagulant reversal agent.[1][2][3] It works by directly binding to a range of anticoagulants, including direct oral anticoagulants (DOACs) such as Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran), as well as unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[1][2][4] This binding is achieved through non-covalent hydrogen bonds and charge-charge interactions, which effectively removes the anticoagulant from its target and restores normal coagulation.[4][5]
Q2: Which anticoagulants can this compound reverse?
A2: this compound has demonstrated broad-spectrum reversal activity against several classes of anticoagulants, including:
-
Direct Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban)[1][4]
-
Direct Factor IIa (thrombin) inhibitors (dabigatran)[1]
-
Unfractionated Heparin (UFH)[1]
Q3: Why are standard coagulation assays like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) not reliable for measuring this compound's efficacy?
A3: Standard coagulation assays such as PT, aPTT, and thromboelastography (TEG) often yield inconsistent and variable results when measuring the reversal effect of this compound.[6] This is because this compound, a cationic molecule, can interact with anionic substances present in the assay reagents and blood collection tubes.[6][7] Specifically, it can bind to:
-
Anticoagulants in collection tubes: Sodium citrate, EDTA, and oxalate.[6][7]
-
Activators in assays: Kaolin and celite used in aPTT and TEG assays.[6][8]
This interference leads to inaccurate measurements of this compound's true effect on coagulation.[6][7]
Q4: What is the recommended method for accurately measuring this compound's efficacy?
A4: The most reliable method for assessing this compound's efficacy is the manual Whole Blood Clotting Time (WBCT).[4][6] This assay is performed without the addition of activating reagents, thus avoiding the interference issues seen with other tests.[4][6] The WBCT provides a global measure of clotting and has demonstrated high precision and reproducibility in clinical trials when performed by trained technicians.[4] An automated point-of-care coagulometer that replicates the manual WBCT is also in development to facilitate more widespread and convenient use.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with Standard Coagulation Assays (PT, aPTT, TEG/ROTEM)
Question: My PT/aPTT/TEG results do not show a reversal of anticoagulation after administering this compound. What could be the cause?
Answer:
This is a common and expected issue. As detailed in the FAQs, this compound interferes with the reagents used in these standard assays, leading to unreliable results.[6][7]
Troubleshooting Steps:
-
Acknowledge Assay Limitations: Understand that these plasma-based assays are not suitable for quantifying this compound's reversal effect.[4][7]
-
Switch to Whole Blood Clotting Time (WBCT): The recommended and most accurate method is the manual WBCT.[4][6] This test avoids the use of interfering reagents.
-
Review Blood Collection Procedures: Ensure that blood samples are not collected in tubes containing citrate, EDTA, or oxalate if they are intended for any assay to measure this compound's effect, as this compound binds to these substances.[6][7]
-
Consider Alternative Endpoints: In preclinical models, direct measurement of blood loss (e.g., in a tail transection model) has been a primary outcome to demonstrate efficacy, bypassing the limitations of in vitro assays.[7]
Issue 2: Difficulty in Establishing a Dose-Response Relationship
Question: I am struggling to establish a clear dose-response curve for this compound in my experiments. Why might this be?
Answer:
Establishing a dose-response relationship can be challenging if you are using inappropriate assays. However, when measured correctly with WBCT, this compound has demonstrated a clear dose-dependent reversal of anticoagulation.[4]
Troubleshooting Steps:
-
Confirm Use of WBCT: Ensure you are using the manual Whole Blood Clotting Time for your measurements.
-
Verify Anticoagulant Steady State: Ensure that the anticoagulant you are reversing has reached a steady-state concentration before administering this compound. This was a key part of the methodology in successful clinical trials.[4][9]
-
Precise Dosing and Timing: Administer this compound as a single intravenous infusion over a consistent, specified time (e.g., 10 minutes as in clinical trials) to ensure consistent pharmacokinetics.[4]
-
Multiple Timepoint Measurements: Measure WBCT at multiple timepoints after this compound administration (e.g., 15 minutes, 1 hour, 5 hours) to capture the onset and duration of the reversal effect.[4][10]
Data Presentation
Table 1: this compound Dose-Response for Reversal of Apixaban and Rivaroxaban
| Anticoagulant | This compound Dose | Percentage of Subjects with Complete Reversal (within 1 hour) |
| Apixaban | 30 mg | 67% |
| 60 mg | 100% | |
| 120 mg | 100% | |
| Placebo | 17% | |
| Rivaroxaban | 30 mg | 58% |
| 60 mg | 75% | |
| 120 mg | 67% | |
| 180 mg | 100% | |
| Placebo | 13% |
Data from Phase 2 clinical trials in healthy elderly subjects. Complete reversal is defined as a whole blood clotting time ≤10% above baseline.[4][9]
Experimental Protocols
Key Experiment: Manual Whole Blood Clotting Time (WBCT)
Objective: To accurately measure the reversal of anticoagulant-induced prolonged clotting time by this compound.
Methodology:
This protocol is based on the methodology described in clinical trials of this compound.[4][10]
Materials:
-
Clean, dry, reagent-free glass collection tubes.
-
Venipuncture equipment.
-
Water bath or heat block set to 37°C.
-
Stopwatch.
-
Trained technicians.
Procedure:
-
Blood Collection: Draw whole blood directly into a clean, dry, reagent-free glass tube. Avoid using collection tubes containing any anticoagulants (e.g., citrate, EDTA, heparin).
-
Initiate Timing: Start the stopwatch immediately upon blood entering the tube.
-
Incubation: Place the tube in a 37°C water bath or heat block.
-
Clot Observation: Gently tilt the tube at regular intervals (e.g., every 30 seconds) to observe for clot formation.
-
Endpoint Determination: The clotting time is the time from the start of blood collection until the blood no longer flows freely upon tilting (i.e., a solid clot has formed).
-
Replicates and Blinding: For robust data, perform measurements in triplicate by three different blinded evaluators simultaneously.[4][10] The technicians performing the WBCT should be blinded to the treatment allocation (this compound or placebo).[4][9]
-
Data Analysis: Calculate the mean of the triplicate measurements. The inter-observer coefficient of variance should be less than 5% for reliable results.[4][10] Efficacy is determined by the correction of the WBCT to within 10% of the baseline (pre-anticoagulant) measurement.[4]
Visualizations
Caption: this compound's Mechanism of Action.
Caption: this compound Clinical Trial Workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. prnewswire.co.uk [prnewswire.co.uk]
- 3. Portico [access.portico.org]
- 4. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Educational resources - Medthority Connect [connect.medthority.com:443]
- 6. esmed.org [esmed.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
Validation & Comparative
A Comparative Guide to Anticoagulant Reversal Agents: Ciraparantag vs. Idarucizumab
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapies, the availability of rapid and effective reversal agents is paramount for managing life-threatening bleeding events or accommodating urgent surgical interventions. This guide provides a detailed comparative analysis of two such agents: ciraparantag, a broad-spectrum reversal agent in development, and idarucizumab, a specific reversal agent for dabigatran.
At a Glance: Key Differences
| Feature | This compound | Idarucizumab |
| Mechanism of Action | Binds directly to a range of anticoagulants via non-covalent bonds, neutralizing their activity. | A monoclonal antibody fragment that specifically binds to and neutralizes dabigatran and its metabolites.[1][2] |
| Spectrum of Activity | Broad-spectrum: Reverses Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin inhibitor dabigatran, and heparins (unfractionated and low molecular weight).[3][4] | Specific: Only reverses the anticoagulant effects of dabigatran.[1] |
| Clinical Development Stage | Phase 2 trials completed in healthy volunteers. Phase 3 trials in patients are anticipated.[5][6][7] | Phase 3 clinical trial (RE-VERSE AD) completed in patients; approved for clinical use.[7][8] |
| Target Anticoagulants | Apixaban, Rivaroxaban, Edoxaban, Dabigatran, Unfractionated Heparin, Low Molecular Weight Heparin.[3][4] | Dabigatran.[1] |
Mechanism of Action
This compound: A Broad-Spectrum Binding Agent
This compound is a synthetic, small, water-soluble, and cationic molecule.[5] Its mechanism of action involves direct, non-covalent binding to a variety of anticoagulant drugs through hydrogen bonds and charge-charge interactions.[5][9] This binding sequesters the anticoagulant, preventing it from interacting with its target in the coagulation cascade (e.g., Factor Xa or thrombin), thereby restoring normal hemostasis.[2][5]
Idarucizumab: A Highly Specific Monoclonal Antibody Fragment
Idarucizumab is a humanized monoclonal antibody fragment (Fab) specifically designed as a reversal agent for dabigatran.[1][2] It works by binding to both free and thrombin-bound dabigatran with an affinity approximately 350 times greater than that of dabigatran for thrombin.[1][2] This high-affinity binding forms a stable, inactive complex that is then cleared from the body, rapidly neutralizing dabigatran's anticoagulant effect.[2]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound and idarucizumab are not currently available. Therefore, this comparison is based on data from their respective clinical trial programs. It is important to note that idarucizumab has completed Phase 3 trials in patients, while the most advanced published data for this compound is from Phase 2 trials in healthy volunteers.
This compound: Efficacy in Healthy Volunteers
Phase 2 clinical trials (NCT03288454 and NCT03172910) have evaluated the efficacy of this compound in reversing the anticoagulant effects of apixaban and rivaroxaban in healthy elderly subjects.[5]
Table 1: Efficacy of this compound in Reversing Apixaban and Rivaroxaban in Healthy Volunteers [5]
| Anticoagulant | This compound Dose | Percentage of Subjects with Complete and Sustained Reversal of WBCT* |
| Apixaban | 30 mg | 67% |
| 60 mg | 100% | |
| 120 mg | 100% | |
| Rivaroxaban | 30 mg | 58% |
| 60 mg | 75% | |
| 120 mg | 67% | |
| 180 mg | 100% | |
| Placebo | N/A | 13-17% |
*Complete and sustained reversal was defined as a whole blood clotting time (WBCT) ≤10% above baseline within 1 hour after this compound/placebo administration and sustained for at least 5 or 6 hours for apixaban or rivaroxaban, respectively.
Idarucizumab: Efficacy in Bleeding Patients (RE-VERSE AD Trial)
The RE-VERSE AD study was a multicenter, prospective, open-label cohort study that investigated the efficacy and safety of a 5g intravenous dose of idarucizumab in patients taking dabigatran who presented with uncontrolled bleeding (Group A) or required urgent surgery (Group B).[7][8]
Table 2: Efficacy of Idarucizumab in the RE-VERSE AD Trial (Full Cohort) [7][8]
| Efficacy Endpoint | Result |
| Primary Endpoint | |
| Median Maximum Percentage Reversal of Dabigatran* | 100% (95% CI, 100-100) |
| Secondary Endpoints | |
| Median Time to Cessation of Bleeding (Group A, n=203) | 2.5 hours |
| Normal Intraoperative Hemostasis (Group B, n=197) | 93.4% |
*Based on diluted thrombin time (dTT) or ecarin clotting time (ECT) within 4 hours after administration.
Experimental Protocols
This compound Phase 2 Trials (NCT03288454 & NCT03172910)
-
Study Design: Two randomized, single-blind, placebo-controlled, dose-ranging trials in healthy subjects aged 50-75 years.[5]
-
Anticoagulation Regimen:
-
Intervention: At steady-state anticoagulation, subjects were randomized (3:1) to a single intravenous dose of this compound or placebo.[5]
-
Primary Efficacy Endpoint: Correction of the whole blood clotting time (WBCT) at multiple timepoints over 24 hours.[5]
Idarucizumab RE-VERSE AD Trial
-
Study Design: A multicenter, prospective, open-label, single-cohort study.[7][8]
-
Patient Population: Adult patients treated with dabigatran who presented with:
-
Intervention: All patients received 5 g of intravenous idarucizumab, administered as two 2.5 g infusions no more than 15 minutes apart.[10]
-
Primary Efficacy Endpoint: The maximum percentage reversal of the anticoagulant effect of dabigatran within 4 hours, based on central laboratory determination of the diluted thrombin time (dTT) or ecarin clotting time (ECT).[10]
-
Secondary Efficacy Endpoints: Included restoration of hemostasis and clinical outcomes.[10]
Safety and Tolerability
This compound
In Phase 1 and 2 trials, this compound has been generally well-tolerated. The most common adverse events reported were mild and transient, including flushing, a sensation of warmth, and alterations in taste.[6] Importantly, no procoagulant signals were observed in these early-phase studies.[9]
Idarucizumab
The RE-VERSE AD trial provided comprehensive safety data for idarucizumab in a real-world patient population. In the full cohort of 503 patients, thrombotic events occurred in 6.3% of patients in the bleeding group and 7.4% in the surgery group within 90 days.[8] The mortality rate at 90 days was 18.8% and 18.9% in the bleeding and surgery groups, respectively, which is reflective of the severe underlying conditions of the enrolled patients.[11] No serious adverse safety signals were directly attributed to idarucizumab.[7]
Conclusion
Idarucizumab stands as a proven, specific, and effective reversal agent for dabigatran, with robust efficacy and safety data from a large Phase 3 clinical trial in patients with major bleeding or requiring urgent surgery. Its rapid onset of action and high specificity make it a critical tool in the management of dabigatran-associated emergencies.
This compound presents a promising, broad-spectrum approach to anticoagulant reversal, with the potential to neutralize a wide range of anticoagulants, including the widely used Factor Xa inhibitors. Preclinical and early-phase clinical data in healthy volunteers are encouraging, demonstrating rapid reversal of anticoagulation. However, the absence of Phase 3 clinical trial data in bleeding patients is a significant limitation in making a direct comparative assessment of its clinical efficacy and safety against idarucizumab.
For researchers and drug development professionals, the key distinction lies in the specificity versus the broad-spectrum activity of these agents. While idarucizumab offers a targeted and well-established solution for dabigatran reversal, this compound, if proven effective and safe in later-stage trials, could offer a more universal antidote for a wider range of anticoagulant-related bleeding emergencies. Future head-to-head trials or robust real-world evidence will be necessary for a definitive comparison of their clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. esmed.org [esmed.org]
- 5. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Idarucizumab for Dabigatran Reversal - Full Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Paper: Design of a Randomized, Controlled Study to Evaluate Reversal of Anticoagulation of this compound in Healthy Adults: Whole Blood Clotting Time Assessed By Automated and Manual Methods [ash.confex.com]
- 11. rcsb.org [rcsb.org]
A Head-to-Head Comparison of Anticoagulant Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding remains a significant concern, necessitating the availability of effective reversal agents. This guide provides an objective, data-driven comparison of the available and emerging anticoagulant reversal agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles.
Specific Reversal Agents: A Targeted Approach
Specific reversal agents are designed to bind directly to and inactivate a particular anticoagulant. This targeted approach offers rapid and complete reversal with a potentially lower risk of off-target effects.
Idarucizumab (Praxbind®)
Idarucizumab is a humanized monoclonal antibody fragment that specifically binds to dabigatran (a direct thrombin inhibitor) and its active metabolites with an affinity approximately 350 times greater than that of dabigatran for thrombin.[1][2][3] This binding neutralizes the anticoagulant effect of dabigatran within minutes.[1]
Andexanet Alfa (Andexxa®)
Andexanet alfa is a recombinant modified human factor Xa protein that acts as a decoy.[4][5][6][7] It has a high affinity for factor Xa inhibitors such as apixaban and rivaroxaban, sequestering them and thereby restoring the activity of endogenous factor Xa.[4][5][6] It is unable to cleave prothrombin and does not assemble into the prothrombinase complex, thus lacking intrinsic procoagulant activity.[4] Andexanet alfa has also been shown to bind to and inhibit the Tissue Factor Pathway Inhibitor (TFPI), which may contribute to its pro-hemostatic effect.[4][5]
Ciraparantag
This compound is a synthetic, small, water-soluble cationic molecule currently in clinical development as a universal anticoagulant reversal agent.[8][9][10] It is designed to bind to a range of anticoagulants, including unfractionated heparin (UFH), low molecular weight heparin (LMWH), and DOACs (both direct thrombin and factor Xa inhibitors), through noncovalent hydrogen bonds and charge-charge interactions.[8][9][10][11] This binding is thought to prevent the anticoagulant from interacting with its target coagulation factor.[9]
Mechanism of Action: Visualized
The following diagrams illustrate the mechanisms of action for the specific anticoagulant reversal agents.
Caption: Mechanism of Idarucizumab in reversing Dabigatran's anticoagulant effect.
Caption: Mechanism of Andexanet Alfa in reversing Factor Xa inhibitor anticoagulation.
Non-Specific Reversal Agents: A Broader Spectrum
Non-specific agents do not directly bind to the anticoagulant but rather promote coagulation by providing clotting factors.
Prothrombin Complex Concentrates (PCCs)
PCCs are plasma-derived products containing varying concentrations of vitamin K-dependent coagulation factors: II, VII, IX, and X.[12] Four-factor PCCs (4F-PCCs) contain all four factors and are generally preferred for the reversal of vitamin K antagonists (VKAs) like warfarin and are also used off-label for DOAC reversal.[12][13] The mechanism in DOAC reversal is not fully established but is thought to overcome the anticoagulant effect by increasing the concentration of clotting factors.[13]
Vitamin K
Vitamin K is essential for the synthesis of functional coagulation factors II, VII, IX, and X. It is used to reverse the effects of VKAs like warfarin.[14] Intravenous administration leads to a significant improvement in coagulopathy within six to eight hours.[12][15]
Head-to-Head Clinical Data: Andexanet Alfa vs. 4-Factor PCC
Direct head-to-head randomized controlled trials are lacking, but several retrospective studies have compared the efficacy and safety of andexanet alfa and 4F-PCC for the reversal of factor Xa inhibitor-associated intracranial hemorrhage (ICH).
| Outcome | Andexanet Alfa | 4-Factor PCC | p-value | Citation(s) |
| Hemostatic Efficacy | ||||
| Excellent/Good Hemostasis | 75.0% - 80% | 60% - 62.5% | Not always significant | [16][17] |
| CT Stability at 6 hours | 78% | 71% | 0.71 | [18] |
| CT Stability at 24 hours | 88% | 60% | 0.15 | [18] |
| Thromboembolic Events | 7% - 25.0% | 0% - 18.8% | Not always significant | [16][18][19] |
| Mortality | ||||
| In-hospital Mortality | 12.5% - 12.6% | 23.3% - 31.3% | Some studies show significance | [16][17] |
Note: The data presented are from retrospective studies and should be interpreted with caution. Prospective, randomized controlled trials are needed to definitively establish the comparative efficacy and safety of these agents.
Experimental Protocols
Accurate assessment of anticoagulant activity and its reversal is crucial in both clinical and research settings. The following are generalized protocols for key coagulation assays.
Anti-Factor Xa (Anti-Xa) Assay
This chromogenic assay is used to measure the activity of factor Xa inhibitors and heparinoids.
Principle: The assay measures the residual activity of a known amount of added factor Xa after it has been inhibited by the anticoagulant in the patient's plasma. The residual factor Xa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the anticoagulant.[20][21][22][23]
Methodology:
-
Sample Preparation: Obtain citrated platelet-poor plasma (PPP) from the patient.
-
Incubation: Incubate a sample of the patient's PPP with a known excess amount of Factor Xa. If the patient is on a Factor Xa inhibitor, it will bind to and inactivate a portion of the added Factor Xa.
-
Chromogenic Substrate Addition: Add a chromogenic substrate specific for Factor Xa.
-
Measurement: The residual, unbound Factor Xa will cleave the chromogenic substrate, releasing a colored compound. The intensity of the color is measured spectrophotometrically.
-
Quantification: The concentration of the Factor Xa inhibitor in the plasma is determined by comparing the result to a standard curve constructed using known concentrations of the specific anticoagulant.[21]
Caption: Workflow for the Anti-Factor Xa chromogenic assay.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is sensitive to the effects of warfarin and, to a lesser extent, some DOACs.[24][25]
Principle: The assay measures the time it takes for a plasma sample to clot after the addition of thromboplastin (a source of tissue factor) and calcium.
Methodology:
-
Sample Preparation: Obtain citrated platelet-poor plasma (PPP) from the patient.
-
Incubation: Pre-warm the plasma sample to 37°C.
-
Reagent Addition: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample.
-
Clot Detection: Measure the time until a fibrin clot is formed. This can be done visually or using an automated coagulometer.
-
Reporting: The result is reported in seconds and is often converted to an International Normalized Ratio (INR) for patients on warfarin.
Caption: Workflow for the Prothrombin Time (PT) assay.
Conclusion
The development of specific reversal agents represents a significant advancement in anticoagulant therapy, offering rapid and targeted reversal of anticoagulation in emergency situations. While non-specific agents like PCCs remain valuable, particularly in the absence of a specific antidote, the available data suggest that targeted reversal may offer advantages in terms of hemostatic efficacy. However, the risk of thromboembolic events is a critical consideration for all reversal agents. Further prospective, head-to-head clinical trials are essential to definitively guide clinical decision-making and optimize patient outcomes.
References
- 1. Idarucizumab - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of Idarucizumab? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Andexanet Alfa (Andexxa®) for the Reversal of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andexanet Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Educational resources - Medthority Connect [connect.medthority.com:443]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. hospitalhealthcare.com [hospitalhealthcare.com]
- 13. Prothrombin Complex Concentrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Combination Therapy Using Prothrombin Complex Concentrate and Vitamin K in Anticoagulated Patients with Traumatic Intracranial Hemorrhage Prevents Progressive Hemorrhagic Injury: A Historically Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real world usage of PCC to “rapidly” correct warfarin induced coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retrospective Comparison of Andexanet Alfa and 4-Factor Prothrombin Complex for Reversal of Factor Xa-Inhibitor Related Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Andexanet Alfa versus 4-Factor Prothrombin Complex Concentrate for Reversal of Factor Xa Inhibitors in Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PCC versus Andexanet Alfa for Factor Xa Reversal - ACEP Now [acepnow.com]
- 20. Anti-Xa Assays [practical-haemostasis.com]
- 21. lancet.co.za [lancet.co.za]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 24. Reversal of direct oral anticoagulants: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Reproducibility of Ciraparantag's Reversal Effects: A Comparative Analysis Across Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on the reproducibility of the anticoagulant reversal effects of ciraparantag (also known as PER977), a novel synthetic small molecule designed as a universal reversal agent. The data presented is collated from various preclinical and clinical studies to offer a comprehensive overview of its performance across different anticoagulants.
Executive Summary
This compound has demonstrated a consistent and dose-dependent reversal of anticoagulation across multiple studies.[1][2][3][4][5] Its mechanism of action, involving direct, non-covalent binding to various anticoagulants, contributes to its broad-spectrum activity.[2][6][7] Clinical trials have primarily utilized whole blood clotting time (WBCT) as the key pharmacodynamic marker, showing rapid and sustained reversal for direct oral anticoagulants (DOACs) like apixaban, rivaroxaban, and edoxaban, as well as for enoxaparin.[2][7][8][9][10] The reproducibility of these effects is evident in the comparable outcomes observed in different studies under similar conditions.
Mechanism of Action
This compound is a synthetic, water-soluble, cationic molecule.[6][8] It functions by directly binding to anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions.[2][6] This binding sequesters the anticoagulant, preventing it from interacting with its target coagulation factor (e.g., Factor Xa or thrombin).[2][6] This allows for the restoration of normal hemostasis.
Quantitative Data Comparison
The following tables summarize the key quantitative data from various studies on the reversal effects of this compound.
Table 1: Reversal of Apixaban in Healthy Elderly Subjects (Phase 2)
| This compound Dose | Percentage of Subjects with Complete & Sustained Reversal* | Time to Complete Reversal (≤10% above baseline) | Reference |
| 30 mg | 67% | Within 1 hour | [2][4][11] |
| 60 mg | 100% | Within 1 hour | [2][4][11] |
| 120 mg | 100% | 83% at 15 min, 92% at 30 min, 100% at 60 min | [2][4][11] |
| Placebo | 17% | - | [2][4][11] |
*Complete and sustained reversal defined as WBCT ≤10% above baseline within 1 hour and sustained for at least 5 hours.[2][11]
Table 2: Reversal of Rivaroxaban in Healthy Elderly Subjects (Phase 2)
| This compound Dose | Percentage of Subjects with Complete & Sustained Reversal** | Time to Complete Reversal (≤10% above baseline) | Reference |
| 30 mg | 58% | Within 1 hour | [2][4][11] |
| 60 mg | 75% | Within 1 hour | [2][4][11] |
| 120 mg | 67% | Within 1 hour | [2][4][11] |
| 180 mg | 100% | 83% at 15 min, 100% at 30 min, 100% at 60 min | [2][4][11] |
| Placebo | 13% | - | [2][4][11] |
**Complete and sustained reversal defined as WBCT ≤10% above baseline within 1 hour and sustained for at least 6 hours.[2][11]
Table 3: Reversal of Edoxaban in Healthy Male Subjects (Phase 1/2)
| This compound Dose | Outcome | Time to Effect | Reference |
| 100 mg - 300 mg | Full reversal of anticoagulation | Within 10 minutes, sustained for 24 hours | [8][10][12] |
| 100 mg | Restoration of fibrin diameter to baseline | Within 30 minutes | [8][10][12] |
Table 4: Reversal of Enoxaparin in Healthy Volunteers (Phase 1/2)
| This compound Dose | Outcome | Time to Effect | Reference |
| 100 mg - 300 mg | Complete reversal of anticoagulation (WBCT) | Rapidly after bolus injection | [9][13] |
Experimental Protocols
A consistent methodology across the clinical studies has been the use of manual Whole Blood Clotting Time (WBCT) as the primary pharmacodynamic endpoint.
Whole Blood Clotting Time (WBCT) Measurement
Standard plasma-based coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) were found to be unreliable for measuring this compound's effect.[6] This is because this compound can bind to the activators (e.g., kaolin, celite) and anticoagulants (e.g., citrate) used in these assays, leading to inaccurate results.
The manual WBCT protocol, as described in the studies, generally involves the following steps:
To ensure reproducibility, the WBCT measurements were often performed in triplicate by trained technicians who were blinded to the treatment allocation.[14] The inter-observer coefficient of variance was reported to be less than 5%, indicating high precision and reproducibility of the manual WBCT method in these studies.[14]
Preclinical Bleeding Models
In preclinical studies, the efficacy of this compound was assessed using animal bleeding models, most commonly the rat tail transection model.[6][13] In this model, after administration of an anticoagulant, this compound was administered intravenously, and the subsequent blood loss was quantified and compared to controls.[6][13]
Conclusion
The available data from preclinical and Phase 1 and 2 clinical trials demonstrate a consistent and reproducible dose-dependent reversal of various anticoagulants by this compound. The use of a standardized and validated manual WBCT assay across clinical studies provides a reliable basis for comparing the reversal effect. The rapid onset and sustained duration of action observed in different cohorts and for different anticoagulants underscore the potential of this compound as a broad-spectrum anticoagulant reversal agent. Further data from ongoing and future Phase 3 trials will be crucial to confirm these findings in patient populations with active bleeding.
References
- 1. covispharma.com [covispharma.com]
- 2. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Educational resources - Medthority Connect [connect.medthority.com:443]
- 4. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. esmed.org [esmed.org]
- 14. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]
Safety Operating Guide
Proper Disposal of Ciraparantag: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Ciraparantag (trifluoroacetate salt) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). [1] This classification is the primary determinant for the recommended disposal procedures outlined below. However, it is imperative to adhere to institutional and local regulations regarding non-hazardous waste disposal.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, catering to researchers, scientists, and drug development professionals.
Essential Safety and Handling Precautions
While this compound is not classified as hazardous, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. The substance should be handled in a well-ventilated area. In case of accidental release, spills of the solid material should be picked up mechanically.[1] For aqueous solutions, absorb with an inert material and dispose of as outlined below. It is crucial to prevent the substance from entering sewers or surface and ground water.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound (trifluoroacetate salt).
| Parameter | Value | Source |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability (Solid) | ≥ 4 years at -20°C | Cayman Chemical |
| Solubility in Methanol | Approx. 10 mg/mL | Cayman Chemical |
| Solubility in Water | Approx. 10 mg/mL | Cayman Chemical |
| Aqueous Solution Stability | Not recommended to store for more than one day | Cayman Chemical |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in solid form or an aqueous solution.
Disposal of Solid this compound
-
Confirmation of Non-Hazardous Status: Verify with your institution's Environmental Health and Safety (EHS) department that they concur with the non-hazardous classification of this compound.
-
Packaging: Place the solid this compound waste into a securely sealed container. This can be the original vial or a suitable secondary container.
-
Labeling: Label the container clearly as "Non-Hazardous Waste: this compound".
-
Disposal: Following institutional guidelines, this securely packaged and labeled non-hazardous solid waste can typically be disposed of in the regular laboratory trash.[2][3] It is recommended that laboratory personnel, not custodial staff, transport the packaged waste to the designated dumpster or waste collection area.[2]
Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound should be prepared fresh and not stored for more than one day. For disposal:
-
Check Local Regulations: Confirm with your local wastewater treatment authority and institutional EHS department that the disposal of small quantities of non-hazardous, water-soluble substances down the sanitary sewer is permitted.
-
Dilution: The solution should be further diluted with a significant amount of water. A general guideline is to flush with at least an equal volume of water, though flushing with copious amounts of water is recommended.[4]
-
pH Neutralization (if applicable): While the provided Safety Data Sheet for this compound (trifluoroacetate salt) does not indicate it is a strong acid or base, as a general good laboratory practice for drain disposal, ensure the pH of the solution is between 5.5 and 9.5 before disposal.[5]
-
Drain Disposal: Pour the diluted solution directly into the drain of a designated laboratory sink, followed by flushing with a generous amount of cold water to ensure it is cleared from the plumbing system.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. essex.ac.uk [essex.ac.uk]
Essential Safety and Handling Guidance for Ciraparantag
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ciraparantag. The following procedural guidance is based on available safety data sheets and product information.
Note on Conflicting Safety Information: Publicly available safety information for this compound presents some contradictions. While a Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), other product information advises treating it as hazardous until more data is available[1][2]. Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE) and Safety Measures
While one Safety Data Sheet (SDS) suggests that no special personal protective equipment is required, other sources recommend comprehensive protection[1][2]. To ensure laboratory safety, the following PPE is advised:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat should be worn.
-
General Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling[2].
Chemical and Physical Properties
This compound is a synthetic anticoagulant reversal agent[2][3][4][5][6][7]. It is supplied as a solid and is soluble in water and methanol at approximately 10 mg/ml[2]. Aqueous solutions are not recommended for storage for more than one day[2].
| Property | Data |
| Synonym | PER977[2] |
| Formulation | A solid[2] |
| Purity | ≥95%[2] |
| Storage Temperature | -20°C[2][3] |
| Stability | ≥4 years[2] |
| Solubility | Approx. 10 mg/ml in water and methanol[2] |
Safety Ratings
The following ratings are based on the National Fire Protection Association (NFPA) and Hazardous Material Identification System (HMIS).
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
| Ratings scale from 0 (minimal hazard) to 4 (severe hazard)[1] |
Spill and Disposal Procedures
In the event of a spill and for routine disposal, the following steps should be taken:
Spill Response:
-
Containment: Isolate the spill area.
-
Cleanup: Mechanically pick up the solid material[1]. Avoid creating dust.
-
Disposal: Place the collected material in a sealed container for proper disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Do not allow this compound to enter sewers or surface and ground water[1].
-
Dispose of the material in accordance with local, state, and federal regulations.
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural flow for handling a spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
